Isoconazole Nitrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O.HNO3/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGQLSIGRSTLLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27523-40-6 (Parent) | |
| Record name | Isoconazole nitrate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024168965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60946995 | |
| Record name | Isoconazole nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24168-96-5, 40036-10-0 | |
| Record name | Isoconazole nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24168-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-, nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40036-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoconazole nitrate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024168965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-(2,4-Dichlorophenyl)-2-((2,6-dichlorophenyl)methoxy)ethyl)-1H-imidazolium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040036100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoconazole nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazolium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazolium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOCONAZOLE NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AS8P3N30X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isoconazole Nitrate: A Technical Guide to its Mechanism of Action on Fungal Cell Integrity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoconazole nitrate is a broad-spectrum imidazole antifungal agent highly effective against a wide range of fungi, including dermatophytes, yeasts, and molds.[1][2] Its primary mechanism of action is not on the fungal cell wall, but rather on the fungal cell membrane. This compound disrupts the structural integrity and functionality of the cell membrane by inhibiting the biosynthesis of ergosterol, a vital sterol component unique to fungi.[1][3] This targeted inhibition leads to a cascade of downstream effects, culminating in either the inhibition of fungal growth (fungistatic action) or fungal cell death (fungicidal action).[3] This document provides an in-depth exploration of this mechanism, supported by quantitative data, experimental protocols, and detailed pathway visualizations.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The antifungal activity of this compound and other azole agents is centered on the targeted disruption of the ergosterol biosynthesis pathway.[3] Ergosterol is the principal sterol in fungal cell membranes, where it plays a crucial role analogous to cholesterol in mammalian cells, regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[1]
Target Enzyme: Lanosterol 14α-Demethylase (CYP51)
The specific molecular target of this compound is lanosterol 14α-demethylase , a key enzyme in the ergosterol synthesis pathway.[1][3] This enzyme is a member of the cytochrome P450 superfamily, often designated as CYP51.[1] It is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.
Biochemical Pathway and Inhibition
This compound acts as a potent, noncompetitive inhibitor of lanosterol 14α-demethylase. The nitrogen atom in the imidazole ring of isoconazole binds to the heme iron atom in the active site of the CYP51 enzyme. This binding event effectively blocks the enzyme's ability to interact with its natural substrate, lanosterol, thereby halting the ergosterol biosynthesis pathway.
Downstream Effects on Fungal Cell Integrity
The inhibition of CYP51 by this compound triggers two primary downstream events that compromise the fungal cell:
-
Depletion of Ergosterol: The lack of ergosterol synthesis prevents the formation of functional cell membranes. This leads to disordered membrane structure, increased permeability, and the malfunction of essential membrane-bound enzymes and transport systems.[3]
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes a buildup of lanosterol and other 14α-methylated precursor sterols within the cell.[3] These abnormal sterols integrate into the membrane, further disrupting its architecture and contributing to cellular toxicity.
This dual assault on the cell membrane results in the leakage of essential intracellular components, such as ions and small molecules, and the disruption of vital cellular processes, ultimately leading to growth arrest and cell death.[3]
Quantitative Data: In Vitro Antifungal Activity
The efficacy of an antifungal agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro. The MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively.
While comprehensive MIC90 data specifically for this compound is distributed across various studies, the data for other azoles and against key fungal groups provides a strong indication of its potent activity. This compound is known to be effective against pathogens involved in dermatomycoses, with MICs well below the concentrations achieved in skin and hair follicles.[2]
Table 1: Representative MIC Ranges for Azole Antifungals Against Key Fungal Pathogens
| Fungal Group | Representative Species | Azole Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Dermatophytes | Trichophyton rubrum | Itraconazole | ≤0.125 | N/A | N/A |
| T. rubrum | Voriconazole | <0.06 - 0.5 | N/A | N/A | |
| Trichophyton mentagrophytes | Itraconazole | ≤0.125 | N/A | N/A | |
| T. mentagrophytes | Voriconazole | 0.06 - 0.5 | N/A | N/A | |
| Yeasts | Candida albicans | Fluconazole | ≤0.125 - >256 | 0.5 | 0.5 - 32 |
| C. albicans | Voriconazole | <0.002 - >128 | 0.0078 | 2 | |
| Molds | Aspergillus fumigatus | Itraconazole | 0.006 - >8 | 2 | >8 |
| A. fumigatus | Voriconazole | 0.12 - 4 | 0.25 | 1 | |
| Aspergillus flavus | Voriconazole | N/A | N/A | 1 | |
| Aspergillus niger | Isavuconazole | N/A | N/A | 2 |
Note: Data synthesized from multiple studies on azole susceptibility.[4][5][6][7][8][9][10][11] N/A indicates data not available in the cited sources. The MIC for azoles can vary significantly based on the specific species, isolate, and testing methodology (CLSI vs. EUCAST).
Experimental Protocols: MIC Determination
The following is a generalized protocol for determining the MIC of this compound against a fungal isolate using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antifungal Stock:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to create a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, sporulating colonies.
-
Harvest spores/conidia and suspend them in sterile saline.
-
Adjust the suspension turbidity using a spectrophotometer to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Assay Procedure:
-
Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.
-
Include a positive control well (no drug) and a negative control well (no inoculum).
-
Add 100 µL of the standardized fungal inoculum to each well (except the negative control).
-
Incubate the plate at 35°C for 24-72 hours, depending on the growth rate of the fungus.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth compared to the positive control.
-
Conclusion
This compound employs a highly specific and effective mechanism of action against a broad spectrum of pathogenic fungi. By targeting and inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase, it critically disrupts the biosynthesis of ergosterol, a component essential for the integrity of the fungal cell membrane. The resulting ergosterol depletion and accumulation of toxic precursors lead to catastrophic membrane failure, culminating in the inhibition of fungal proliferation and viability. This targeted approach underscores its value as a potent therapeutic option for treating various superficial and mucosal fungal infections.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: a unique broad-spectrum antimicrobial azole effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Solubility of this compound Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Outcomes by MIC Values for Patients Treated with Isavuconazole or Voriconazole for Invasive Aspergillosis in the Phase 3 SECURE and VITAL Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Isolation, identification and antifungal susceptibility of dermatophytes from clinical specimens in a tertiary care hospital in South Kerala - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 8. Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
Isoconazole Nitrate synthesis pathway and chemical structure
An In-depth Technical Guide to the Synthesis and Chemical Profile of Isoconazole Nitrate
Introduction
This compound is a broad-spectrum azole antifungal agent renowned for its efficacy against a wide range of dermatophytes, yeasts, molds, and certain Gram-positive bacteria.[1][2][3] Its primary application is in the topical treatment of superficial fungal infections of the skin and vaginal infections, where it has demonstrated effectiveness comparable to other imidazole derivatives like clotrimazole.[4] This technical guide provides a detailed examination of its chemical structure, a comprehensive overview of its synthesis pathway with associated experimental protocols, and an illustrative summary of its mechanism of action.
Chemical Structure and Identification
Isoconazole is an imidazole derivative characterized by a complex molecular architecture. The core structure consists of an imidazole ring linked to a dichlorinated phenethyl group, which is further ether-linked to a dichlorinated benzyl group. The clinically used form is the mononitrate salt.
-
Chemical Name: 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazole mononitrate[2]
-
Molecular Formula: C₁₈H₁₅Cl₄N₃O₄[5]
-
CAS Number: 24168-96-5[5]
Caption: Key functional groups of the this compound molecule.
Synthesis Pathway
The synthesis of this compound is a multi-step process that typically begins with a substituted acetophenone. A common and effective route involves the reduction of an acetophenone derivative, followed by N-alkylation with imidazole, an etherification reaction, and final salt formation with nitric acid. This pathway is advantageous due to its relatively simple operations and high yield.[8]
Caption: General synthesis workflow for this compound.
Experimental Protocols
The following protocols are based on methodologies described in patent literature, outlining the key transformations in the synthesis of this compound.[8]
Step 1 & 2: Synthesis of 1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]imidazole (Intermediate)
-
Reduction: 2,4,ω-Trichloroacetophenone is treated with a reducing agent in an organic solvent. The reaction mixture is maintained at a temperature between 25-75°C for 4-10 hours to yield 1-(2,4-dichlorophenyl)-2-chloro-ethanol.
-
N-Alkylation: The resulting 1-(2,4-dichlorophenyl)-2-chloro-ethanol is reacted with imidazole in a two-phase system (e.g., toluene and water) in the presence of a phase-transfer catalyst. The reaction is conducted at 40-80°C for 4-11 hours.
-
Isolation: After the reaction, the organic phase is separated, washed with water, and cooled to -10 to 0°C to precipitate the crystalline intermediate, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, which is then purified by recrystallization.
Step 3 & 4: Etherification and Salt Formation to Yield this compound
-
Reaction Setup: In a reaction vessel, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, water, sodium hydroxide, toluene, and a phase-transfer catalyst (e.g., triethyl benzyl ammonium chloride) are combined.
-
Etherification: 2,6-dichlorobenzyl chloride is added to the mixture, which is then heated to approximately 60°C for 4 hours.
-
Workup: Following the reaction, the mixture is allowed to separate, and the organic (toluene) phase is collected and washed twice with water.
-
Salt Formation: Dilute nitric acid is slowly added dropwise to the organic phase. This results in the precipitation of light yellow crystals of this compound.
-
Purification: The crude product is isolated and recrystallized from 95% ethanol to obtain the final, purified white granular crystals of this compound.[8] An alternative recrystallization solvent mixture is methanol and diisopropyl ether.[9]
Quantitative Data Summary
The efficiency of the synthesis is dependent on carefully controlled reaction conditions. The table below summarizes key quantitative parameters from a patented synthesis method.[8]
| Step | Parameter | Value |
| Reduction | Temperature | 25 - 75 °C |
| Reaction Time | 4 - 10 hours | |
| N-Alkylation | Temperature | 40 - 80 °C |
| Reaction Time | 4 - 11 hours | |
| Etherification | Temperature | ~ 60 °C |
| Reaction Time | ~ 4 hours | |
| Overall Process | Reported Yield | 40 - 49% |
Mechanism of Action
This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. The primary molecular target is the cytochrome P450 enzyme lanosterol 14α-demethylase, which is a critical component of the ergosterol biosynthesis pathway.[3][10][11]
-
Inhibition: Isoconazole competitively inhibits lanosterol 14α-demethylase.[2]
-
Pathway Disruption: This enzymatic blockade prevents the conversion of lanosterol to ergosterol, an essential sterol for the fungal cell membrane, analogous to cholesterol in mammalian cells.[10][11]
-
Consequences: The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterol precursors lead to a loss of membrane integrity, increased permeability, and disruption of membrane-bound enzyme functions.[3][11]
-
Cell Death: The compromised cell membrane cannot maintain normal cellular function, resulting in the leakage of essential intracellular components and ultimately leading to fungal cell death.[10]
Caption: Mechanism of action of this compound on the fungal cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. Enhancing the Solubility of this compound Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoconazole - Wikipedia [en.wikipedia.org]
- 5. This compound | C18H15Cl4N3O4 | CID 159968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. CN102399192A - Method for preparing this compound - Google Patents [patents.google.com]
- 9. This compound | 24168-96-5 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
In Vitro Antifungal Spectrum of Isoconazole Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoconazole nitrate is a broad-spectrum azole antifungal agent with demonstrated efficacy against a wide range of fungi, including dermatophytes, yeasts, and molds, as well as some Gram-positive bacteria.[1][2][3][4] As a member of the imidazole class of antifungals, its primary mechanism of action involves the disruption of fungal cell membrane integrity by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] This targeted action leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[4] this compound also exhibits anti-inflammatory properties, which can aid in alleviating the symptoms associated with fungal infections.[4]
This technical guide provides an in-depth overview of the in vitro antifungal spectrum of this compound, including its mechanism of action, detailed experimental protocols for susceptibility testing, and a summary of its activity against key fungal pathogens. While extensive quantitative data for this compound is not as widely published as for some newer azoles, this guide synthesizes available information and provides a framework for its in vitro evaluation.
Mechanism of Action
This compound's primary antifungal activity stems from the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[4][5] This enzyme is critical in the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. By blocking this step, this compound leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane. This alters the membrane's fluidity and the function of membrane-bound enzymes, ultimately compromising the cell's structural integrity and leading to cell death.[4]
Mechanism of action of this compound.
In Vitro Antifungal Spectrum
This compound has demonstrated a broad spectrum of activity against various fungal pathogens implicated in superficial and, to a lesser extent, systemic mycoses.[1][2] Its efficacy has been noted against dermatophytes, yeasts, and molds.[3][4] While comprehensive, comparative tables of Minimum Inhibitory Concentration (MIC) values for this compound are not as readily available in recent literature as for newer azoles, its activity profile is well-established. For a quantitative perspective on the activity of azole antifungals, the following tables present MIC data for other commonly studied azoles against a range of fungal species. This data is provided for comparative purposes to illustrate the general spectrum of this drug class.
Activity Against Dermatophytes
This compound is highly effective against dermatophytes, the fungi responsible for common skin, hair, and nail infections.[1][6]
Table 1: Comparative in vitro activity of select azoles against Dermatophytes (MIC in µg/mL) This table presents data for other azoles to provide a comparative context.
| Organism | Antifungal Agent | MIC Range | MIC₅₀ | MIC₉₀ |
| Trichophyton rubrum | Itraconazole | 0.094 - 12 | 0.125 - 0.5 | 0.25 - 8 |
| Ketoconazole | 0.064 - 24 | 0.38 - 1 | 2 - 8 | |
| Trichophyton mentagrophytes | Itraconazole | 0.094 - 12 | 0.125 - 0.5 | 0.25 - 8 |
| Ketoconazole | 0.064 - 24 | 0.38 - 1 | 2 - 8 | |
| Microsporum canis | Itraconazole | 0.094 - 12 | 0.125 - 0.5 | 0.25 - 8 |
| Ketoconazole | 0.064 - 24 | 0.38 - 1 | 2 - 8 | |
| Epidermophyton floccosum | Sertaconazole | Fungicidal and fungistatic activities noted | - | - |
Data compiled from a study on dermatophyte susceptibility to various antifungals.[7]
Activity Against Yeasts
This compound is also active against various yeast species, including those from the Candida genus.
Table 2: Comparative in vitro activity of select azoles against Yeasts (MIC in µg/mL) This table presents data for other azoles to provide a comparative context.
| Organism | Antifungal Agent | MIC Range | MIC₅₀ | MIC₉₀ |
| Candida albicans | Isavuconazole | ≤0.004 - >2 | ≤0.004 | ≤0.004 |
| Voriconazole | - | - | - | |
| Candida glabrata | Isavuconazole | ≤0.004 - >2 | 0.06 | 0.06 |
| Voriconazole | - | - | - | |
| Candida parapsilosis | Isavuconazole | ≤0.004 - >2 | 0.016 | 0.016 |
| Voriconazole | - | - | - | |
| Candida tropicalis | Isavuconazole | ≤0.004 - >2 | 0.008 | 0.008 |
| Voriconazole | - | - | - | |
| Candida krusei | Isavuconazole | ≤0.004 - >2 | 0.125 | 0.125 |
| Voriconazole | - | - | - |
Data adapted from a study on the susceptibility of contemporary clinical yeast isolates to isavuconazole.[8]
Activity Against Molds
The in vitro activity of this compound extends to various molds, including species of Aspergillus.
Table 3: Comparative in vitro activity of select azoles against Molds (MIC in µg/mL) This table presents data for other azoles to provide a comparative context.
| Organism | Antifungal Agent | MIC Range | MIC₅₀ | MIC₉₀ |
| Aspergillus fumigatus | Isavuconazole | 0.25 - 32 | 1 | 4 |
| Voriconazole | 0.25 - 2 | 1 | 2 | |
| Aspergillus flavus | Isavuconazole | - | - | - |
| Voriconazole | - | - | - | |
| Aspergillus niger | Isavuconazole | - | - | - |
| Voriconazole | - | - | - | |
| Aspergillus terreus | Isavuconazole | - | - | - |
| Voriconazole | - | - | - |
Data extracted from a pooled analysis of clinical trials for invasive aspergillosis.[9]
Experimental Protocols
Standardized methods for antifungal susceptibility testing are crucial for obtaining reliable and reproducible MIC data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods.
Broth Microdilution Method (Adapted from CLSI M27/M38-A2)
This method is considered the gold standard for determining the MIC of antifungal agents.
-
Preparation of Antifungal Agent:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentrations in the microdilution plate.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud dextrose agar for yeasts and dermatophytes, potato dextrose agar for molds) to obtain a pure and well-sporulating culture.
-
For yeasts, suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI 1640 medium to the final inoculum concentration (approximately 0.5-2.5 x 10³ CFU/mL).
-
For molds, harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific concentration using a hemocytometer and then dilute to the final inoculum concentration in RPMI 1640 medium.
-
-
Inoculation and Incubation:
-
Dispense the diluted antifungal agent and the fungal inoculum into the wells of a 96-well microtiter plate. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at a specified temperature (e.g., 35°C for yeasts and most molds) for a defined period (e.g., 24-48 hours for yeasts, longer for some molds and dermatophytes).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control. The endpoint can be read visually or using a spectrophotometer.
-
Agar Diffusion Method (Disk Diffusion and E-test)
Agar-based methods are simpler alternatives to broth microdilution for some fungi.
-
Inoculum Preparation:
-
Prepare a standardized fungal inoculum as described for the broth microdilution method.
-
-
Inoculation of Agar Plates:
-
Evenly streak the surface of a suitable agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts) with the fungal inoculum.
-
-
Application of Antifungal Agent:
-
Disk Diffusion: Place paper disks impregnated with a known concentration of this compound onto the agar surface.
-
E-test: Apply a plastic strip with a predefined gradient of this compound to the agar surface.
-
-
Incubation:
-
Incubate the plates under appropriate conditions until fungal growth is evident.
-
-
Determination of Susceptibility:
-
Disk Diffusion: Measure the diameter of the zone of growth inhibition around the disk. The susceptibility is determined by comparing the zone diameter to established breakpoints.
-
E-test: The MIC is read at the point where the elliptical zone of inhibition intersects the E-test strip.
-
References
- 1. This compound: a unique broad-spectrum antimicrobial azole effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and Spectroscopic Properties of Isoconazole and Bifonazole—Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Enhancing the Solubility of this compound Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. EUCAST Susceptibility Testing of Isavuconazole: MIC Data for Contemporary Clinical Mold and Yeast Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Outcomes by MIC Values for Patients Treated with Isavuconazole or Voriconazole for Invasive Aspergillosis in the Phase 3 SECURE and VITAL Trials - PMC [pmc.ncbi.nlm.nih.gov]
Isoconazole Nitrate ergosterol biosynthesis inhibition pathway
An In-Depth Technical Guide to the Ergosterol Biosynthesis Inhibition Pathway of Isoconazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a broad-spectrum imidazole antifungal agent utilized in the treatment of superficial fungal infections, including those caused by dermatophytes, yeasts, and molds.[1][2] Its therapeutic efficacy stems from a highly specific mechanism of action that targets a critical biochemical pathway in fungi: the biosynthesis of ergosterol. Ergosterol is the primary sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It is indispensable for maintaining membrane integrity, fluidity, and the proper function of membrane-bound enzymes.[1] The selective disruption of this pathway by this compound leads to fungal cell death with minimal impact on host cells, making it an effective and well-tolerated therapeutic agent.[3] This guide provides a detailed examination of the ergosterol biosynthesis pathway, the precise mechanism of inhibition by this compound, quantitative efficacy data, and the experimental protocols used to determine its activity.
The Fungal Ergosterol Biosynthesis Pathway
The synthesis of ergosterol is a complex, multi-enzyme process that can be broadly divided into three main stages. It begins with the synthesis of the isoprenoid precursor isopentenyl pyrophosphate (IPP) via the mevalonate pathway, followed by the formation of squalene, and finally, the conversion of squalene to ergosterol in the "late" pathway. This final stage is the primary target for azole antifungals.
The key steps in the late stage of ergosterol biosynthesis are:
-
Squalene to Lanosterol: Squalene is first oxidized to 2,3-oxidosqualene by squalene epoxidase (Erg1p). This intermediate is then cyclized by lanosterol synthase (Erg7p) to form lanosterol, the first sterol in the pathway.
-
Lanosterol to Ergosterol: Lanosterol undergoes a series of enzymatic modifications to become ergosterol. A critical, rate-limiting step in this conversion is the C14-demethylation of lanosterol. This reaction is catalyzed by the cytochrome P450 enzyme lanosterol 14α-demethylase , also known as CYP51 or Erg11p.[1] This is the specific target of this compound.
-
Subsequent Steps: Following demethylation, a series of further enzymatic reactions involving reductases, isomerases, and methyltransferases (catalyzed by enzymes such as Erg24p, Erg2p, and Erg6p) complete the synthesis of ergosterol.
The diagram below illustrates the key steps in the late ergosterol biosynthesis pathway and highlights the point of inhibition by this compound.
Caption: The late-stage ergosterol biosynthesis pathway highlighting inhibition.
Core Mechanism of this compound
This compound exerts its antifungal effect by directly inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[1] As an imidazole derivative, isoconazole contains a nitrogen atom in its azole ring that binds to the heme iron atom in the active site of the cytochrome P450 enzyme. This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation step.
The consequences of this enzymatic inhibition are twofold and lead to a fungistatic or fungicidal effect:
-
Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of mature ergosterol. The resulting ergosterol-deficient cell membrane is unable to maintain its structural integrity and fluidity, leading to increased permeability.
-
Accumulation of Toxic Intermediates: The inhibition of CYP51 causes a buildup of lanosterol and other 14α-methylated sterol precursors within the cell. These methylated sterols are toxic; they intercalate into the cell membrane, disrupting its structure and the function of membrane-bound enzymes, which further compromises cell viability and inhibits fungal growth and division.[1]
This dual-action mechanism—depleting an essential component while accumulating toxic precursors—effectively disrupts the fungal cell membrane, leading to the leakage of essential cellular contents and ultimately, cell death.
Quantitative Efficacy Data
The in vitro activity of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC) and its half-maximal inhibitory concentration (IC50) against the target enzyme.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This compound has demonstrated potent, broad-spectrum activity against a variety of clinically relevant fungi.
| Fungal Species | Pathogen Type | This compound MIC Range (µg/mL) |
| Candida albicans | Yeast | 0.12 - 2[4] |
| Candida parapsilosis | Yeast | 0.12 - 2[4] |
| Candida tropicalis | Yeast | 0.12 - 2[4] |
| Candida krusei | Yeast | 0.12 - 2[4] |
| Candida guilliermondii | Yeast | 0.12 - 2[4] |
| Trichophyton mentagrophytes | Dermatophyte | 0.1[4] |
| Trichophyton rubrum | Dermatophyte | 0.1[4] |
Enzyme Inhibition (IC50)
| Azole Antifungal | IC50 against C. albicans CYP51 (µM) |
| Fluconazole | 0.4 - 0.6[5] |
| Itraconazole | 0.4 - 0.6[5] |
| Ketoconazole | 0.4 - 0.6[5] |
These values indicate that azoles bind tightly to the fungal CYP51 enzyme, achieving 50% inhibition at sub-micromolar concentrations.[5]
Experimental Protocols
The determination of antifungal susceptibility is critical for drug development and clinical diagnostics. The broth microdilution method is the reference standard for determining the MIC of antifungal agents.
Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M27/M38)
This protocol outlines the standardized method for testing the susceptibility of yeasts and filamentous fungi to antifungal agents like this compound.
1. Reagents and Media:
-
This compound: Stock solution prepared in dimethyl sulfoxide (DMSO).
-
Culture Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Fungal Strains: Clinically relevant isolates (e.g., Candida albicans, Trichophyton rubrum).
-
Equipment: Sterile 96-well flat-bottom microtiter plates, spectrophotometer, incubator (35°C for yeasts, 28-30°C for dermatophytes).
2. Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar plate (e.g., Potato Dextrose Agar) and incubate to ensure purity and viability.
-
Prepare a fungal suspension in sterile saline from a 24-48 hour culture (for yeasts) or a 5-7 day culture (for filamentous fungi).
-
Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.
-
Further dilute this suspension in RPMI 1640 medium to achieve the final target inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
3. Plate Preparation and Drug Dilution:
-
Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plate. The final concentration range should span the expected MIC (e.g., from 0.03 to 16 µg/mL).
-
Dispense 100 µL of each drug dilution into the appropriate wells.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a positive control well (inoculum without drug) and a negative control well (medium only).
4. Incubation and Reading:
-
Incubate the plates at the appropriate temperature (35°C for yeasts, 28-30°C for dermatophytes) for 24-48 hours (yeasts) or up to 5 days (dermatophytes).[6]
-
The MIC is determined visually as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control well.[6]
The following diagram outlines the general workflow for this experimental protocol.
Caption: Experimental workflow for MIC determination via broth microdilution.
Conclusion
This compound's mechanism of action is a well-defined and highly specific process centered on the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway. By disrupting this single enzymatic step, isoconazole triggers a cascade of events—ergosterol depletion and toxic sterol accumulation—that culminates in the loss of fungal cell membrane integrity and viability. The potent, low-concentration activity demonstrated by its MIC values against a broad range of pathogenic yeasts and dermatophytes underscores its efficacy. This targeted approach provides a strong rationale for its use in treating superficial mycoses and serves as a foundational model for the development of new antifungal agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a unique broad-spectrum antimicrobial azole effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoconazole (nitrate) - Antifungals - CAT N°: 30100 [bertin-bioreagent.com]
- 5. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcdr.net [jcdr.net]
A Structural and Functional Comparison of Isoconazole Nitrate and Other Azole Antifungals: A Technical Guide
Introduction: Azole antifungals represent a cornerstone in the management of fungal infections, ranging from superficial mycoses to life-threatening systemic diseases. Their mechanism of action, centered on the disruption of fungal cell membrane synthesis, has made them a subject of extensive research and development. This technical guide provides an in-depth structural and functional comparison of Isoconazole Nitrate and other prominent azole antifungals, including both imidazoles and triazoles. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the structure-activity relationships, comparative efficacy, and experimental evaluation of this critical class of therapeutic agents.
Chemical Structures of Azole Antifungals
The azole antifungal family is broadly categorized into two main groups based on the number of nitrogen atoms in the azole ring: the imidazoles (two nitrogens) and the triazoles (three nitrogens). This fundamental structural difference influences their binding affinity, selectivity, and pharmacokinetic properties.[1]
This compound is an imidazole derivative, characterized by a dichlorinated phenyl group and a dichlorinated benzyl ether moiety attached to the ethyl-imidazole backbone.[2][3] The nitrate salt form enhances its formulation and stability.
Below is a comparison of the core structures of imidazoles and triazoles.
Comparative Physicochemical Properties
The structural variations among azoles, from the core ring to the various side-chain substitutions, result in different molecular weights and formulas. These properties are fundamental to their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Antifungal Agent | Class | Molecular Formula | Molecular Weight ( g/mol ) | Reference(s) |
| This compound | Imidazole | C18H15Cl4N3O4 | 479.14 | [2][3][4] |
| Clotrimazole | Imidazole | C22H17ClN2 | 344.84 | [5][6][7][8] |
| Miconazole | Imidazole | C18H14Cl4N2O | 416.13 | [9][10][11][12][13] |
| Ketoconazole | Imidazole | C26H28Cl2N4O4 | 531.44 | [14][15][16][17][18] |
| Fluconazole | Triazole | C13H12F2N6O | 306.27 | [1][19][20][21][22] |
| Itraconazole | Triazole | C35H38Cl2N8O4 | 705.64 | [23][24][25][26][27] |
| Voriconazole | Triazole | C16H14F3N5O | 349.31 | [28][29][30][31][32] |
Table 1: Physicochemical Properties of Selected Azole Antifungals.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for all azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[21][33] This enzyme is a critical component of the fungal cell membrane's ergosterol biosynthesis pathway.[15]
By binding to the heme iron in the active site of this enzyme, azoles block the conversion of lanosterol to ergosterol.[34] This inhibition leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, which disrupts membrane integrity, increases permeability, and ultimately inhibits fungal growth, exerting a fungistatic effect.[35][36] The selectivity of azoles stems from their higher affinity for the fungal cytochrome P450 enzyme compared to its human counterparts.[15]
Structure-Activity Relationships (SAR)
The antifungal potency and spectrum of azole derivatives are heavily influenced by their chemical structures. Quantitative Structure-Activity Relationship (QSAR) studies have identified several key features that contribute to their biological activity.[35][37]
-
The Azole Moiety: The un-substituted nitrogen atom in the imidazole or triazole ring (N-3 in imidazoles, N-4 in triazoles) is crucial for activity, as it coordinates with the heme iron atom of the cytochrome P450 enzyme.[34] Triazoles generally exhibit a higher selectivity for the fungal CYP51 enzyme compared to imidazoles, which can translate to a better safety profile.[1]
-
N-1 Substituent: The bulky, lipophilic side chain attached to the N-1 position of the azole ring is essential for binding to the apoprotein of the enzyme. The size, shape, and flexibility of this substituent dictate the binding affinity and spectrum of activity.
-
Halogenation: In isoconazole, miconazole, and clotrimazole, the presence of chlorine atoms on the phenyl rings significantly enhances antifungal activity. These halogen atoms can increase lipophilicity, facilitating membrane penetration, and can form favorable interactions within the enzyme's active site. Isoconazole is unique in this group for having four chlorine atoms.[3][8][12]
-
Side Chain Complexity: More complex azoles like itraconazole feature extended side chains that provide additional contact points within the enzyme, contributing to their broad spectrum of activity.[25]
Comparative Antifungal Activity
The in vitro activity of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. MIC values are highly dependent on the fungal species, specific strain, and the testing methodology employed. The table below presents representative MIC ranges for selected azoles against common fungal pathogens to illustrate general potency trends.
| Antifungal Agent | Candida albicans (MIC Range, µg/mL) | Aspergillus fumigatus (MIC Range, µg/mL) |
| Isoconazole | 0.03 - >128 | 0.12 - 8 |
| Clotrimazole | 0.03 - 100 | 0.25 - >16 |
| Miconazole | ≤0.03 - >64 | 0.12 - >16 |
| Ketoconazole | ≤0.015 - >64 | 0.06 - >8 |
| Fluconazole | ≤0.12 - 64 | Generally Ineffective |
| Itraconazole | ≤0.03 - 16 | ≤0.03 - 8 |
| Voriconazole | ≤0.03 - 4 | ≤0.03 - 2 |
Disclaimer: This data is illustrative and compiled from various sources. Actual MIC values can vary significantly. For clinical decisions, standardized testing (e.g., CLSI or EUCAST) on specific isolates is required.
Experimental Protocols
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a generalized method for determining the Minimum Inhibitory Concentration (MIC) of an azole antifungal against a yeast isolate, based on established standards.
-
Inoculum Preparation:
-
Subculture the yeast isolate onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of the azole antifungal in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the drug in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
-
Include a drug-free well for growth control and an un-inoculated well for sterility control.
-
-
Inoculation and Incubation:
-
Add the prepared yeast inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Read the plate visually or with a spectrophotometer.
-
The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.
-
Protocol: Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the total ergosterol content in fungal cells to measure the direct impact of an azole agent.[38]
-
Cell Culture and Treatment:
-
Grow a standardized inoculum of the fungal strain in a suitable broth medium in the presence of serial dilutions of the azole antifungal. Include a drug-free control.
-
Incubate for a defined period (e.g., 16-24 hours) to allow for drug action.[38]
-
-
Cell Harvesting and Saponification:
-
Harvest the fungal cells by centrifugation.
-
Wash the cell pellet with sterile water.
-
Add 25% alcoholic potassium hydroxide solution to the cell pellet. This step breaks down the cells and saponifies fatty acids.
-
Incubate in a water bath at 85°C for 1 hour.
-
-
Sterol Extraction:
-
After cooling, extract the non-saponifiable lipids (containing ergosterol) by adding a mixture of sterile water and n-heptane.
-
Vortex vigorously and allow the layers to separate.
-
Carefully transfer the upper n-heptane layer to a clean tube.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the n-heptane extract from 240 nm to 300 nm using a UV-Vis spectrophotometer.
-
Ergosterol content is characterized by a distinctive four-peaked curve, with a peak at 281.5 nm. The absence of this peak and the presence of a peak at 230 nm indicates the accumulation of precursor sterols.
-
The percentage of ergosterol inhibition is calculated relative to the drug-free control.[38]
-
Protocol: Microsomal Cytochrome P450 Inhibition Assay
This protocol provides a general framework for evaluating the potential of an azole to inhibit human cytochrome P450 enzymes, a key factor in predicting drug-drug interactions.
-
Reagents and Preparation:
-
Human Liver Microsomes (HLM): A source of various CYP enzymes.
-
NADPH-generating system: Cofactor required for P450 activity.
-
Probe Substrate: A compound known to be specifically metabolized by a particular CYP isoform (e.g., midazolam for CYP3A4).[33]
-
Test Compound: The azole antifungal to be evaluated.
-
-
Incubation:
-
Pre-incubate HLM, the probe substrate, and varying concentrations of the azole antifungal in a phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-generating system.
-
Allow the reaction to proceed for a specific time, ensuring it remains within the linear range of metabolite formation.
-
Terminate the reaction by adding a stopping agent, such as acetonitrile or methanol.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the amount of metabolite formed using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Determine the rate of metabolite formation at each concentration of the azole inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.[33]
-
Conclusion
This compound, as a dichlorinated imidazole, shares its core mechanism of action with all other azole antifungals by targeting lanosterol 14α-demethylase. Its structure, particularly the extensive halogenation, is a key determinant of its antifungal potency. The fundamental difference between imidazoles and the newer triazoles lies in the nitrogen-containing heterocyclic ring, a modification that has generally led to improved selectivity for the fungal enzyme and a broader therapeutic window for the triazole class. Understanding these structural nuances, supported by robust experimental evaluation, is critical for the rational design of new, more effective, and safer antifungal agents.
References
- 1. Fluconazole - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H15Cl4N3O4 | CID 159968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. scbt.com [scbt.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clotrimazole [webbook.nist.gov]
- 7. Clotrimazole 23593-75-1 [sigmaaldrich.com]
- 8. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Miconazole (PIM 349) [inchem.org]
- 12. Miconazole | C18H14Cl4N2O | CID 4189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Miconazole - Wikipedia [en.wikipedia.org]
- 14. Ketoconazole | C26H28Cl2N4O4 | CID 47576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Ketoconazole - Wikipedia [en.wikipedia.org]
- 16. drugs.com [drugs.com]
- 17. Ketoconazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 18. (2R,4S)-Ketoconazole | C26H28Cl2N4O4 | CID 456201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Fluconazole: Package Insert / Prescribing Information [drugs.com]
- 20. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Fluconazole | 86386-73-4 [chemicalbook.com]
- 23. Itraconazole - Wikipedia [en.wikipedia.org]
- 24. Itraconazole, (R)-(-)- | C35H38Cl2N8O4 | CID 9961741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Itraconazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 27. Itraconazole | 84625-61-6 [chemicalbook.com]
- 28. researchgate.net [researchgate.net]
- 29. go.drugbank.com [go.drugbank.com]
- 30. Voriconazole-d3 | C16H14F3N5O | CID 46783259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. ClinPGx [clinpgx.org]
- 33. Interactions Between Azole Antifungal Agents and Human Microsomal Cytochrome P450 - ProQuest [proquest.com]
- 34. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. m.youtube.com [m.youtube.com]
- 37. opennano.life [opennano.life]
- 38. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicological Profile of Isoconazole Nitrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical toxicological profile of Isoconazole Nitrate, an azole antifungal agent. The information is compiled from a variety of sources to support research and development activities.
Executive Summary
This compound is an imidazole derivative with a broad spectrum of antifungal activity. Its primary mechanism of action involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane, leading to disruption of membrane integrity and ultimately fungal cell death. Preclinical toxicology studies are essential to characterize the safety profile of a drug candidate before it enters human clinical trials. This guide summarizes the available data on the acute, subchronic, chronic, reproductive, and genetic toxicology of this compound from preclinical studies. While comprehensive proprietary study reports are not publicly available, this document synthesizes data from safety data sheets and publicly accessible toxicology information.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single exposure or multiple exposures within a short period (usually 24 hours). The median lethal dose (LD50), the dose at which 50% of the test animals are expected to die, is a common endpoint for these studies.
Oral Acute Toxicity
Experimental Protocol: The acute oral toxicity of this compound was likely determined using a standard protocol, such as the OECD Guideline 401 (Acute Oral Toxicity) or a similar method. This typically involves the administration of a single dose of the test substance to fasted animals (e.g., rats and mice) via oral gavage. The animals are then observed for a period of up to 14 days for signs of toxicity and mortality. Body weight changes and gross pathological findings at necropsy are also recorded.
Data Summary:
| Species | Route | LD50 Value | Reference |
| Rat | Oral | 5600 mg/kg | [1] |
| Mouse | Oral | 2000 mg/kg | [2] |
Dermal and Inhalation Acute Toxicity
Specific quantitative data for acute dermal and inhalation toxicity of this compound were not found in the public domain. Standard protocols for these studies, such as OECD Guidelines 402 (Acute Dermal Toxicity) and 403 (Acute Inhalation Toxicity), would typically be followed.
Repeated-Dose Toxicity (Subchronic and Chronic)
Repeated-dose toxicity studies evaluate the effects of a substance following prolonged and repeated exposure. Subchronic studies typically last for 28 or 90 days, while chronic studies can extend for 6 months to 2 years. These studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).
Detailed quantitative data from subchronic or chronic toxicity studies for this compound are not publicly available.
Experimental Protocols (General)
90-Day Oral Toxicity Study in Rodents (e.g., OECD Guideline 408): In a typical 90-day oral toxicity study, the test substance is administered daily to several groups of rodents (usually rats) at different dose levels. A control group receives the vehicle only. Clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and urinalysis are monitored throughout the study. At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.
Subchronic Dermal Toxicity Study (e.g., OECD Guideline 411): For a 90-day dermal study, the test substance is applied daily to the clipped skin of animals (often rabbits) for 6 hours a day. Similar to oral studies, clinical signs, body weight, and hematological and biochemical parameters are monitored. Dermal irritation is also assessed. At termination, a complete histopathological examination is conducted.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies are designed to assess the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.
Publicly available data on the reproductive and developmental toxicity of this compound is limited.
Experimental Protocols (General)
Fertility and Early Embryonic Development Study (e.g., OECD Guideline 414): This study evaluates the effects on male and female reproductive performance and early embryonic development. Male and female animals (usually rats) are dosed for a period before mating, during mating, and for females, through implantation. Endpoints include effects on the estrous cycle, mating behavior, fertility rates, and the number of viable embryos.
Embryo-Fetal Developmental Toxicity Study (e.g., OECD Guideline 414): Pregnant animals (typically rats and rabbits) are dosed during the period of organogenesis. The dams are euthanized just before parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities.
Prenatal and Postnatal Development Study (e.g., OECD Guideline 416): This two-generation study assesses the effects of the test substance on all phases of the reproductive cycle. The parental (F0) generation is exposed to the substance, and effects are monitored in them and their offspring (F1 generation). The F1 generation is then mated to produce an F2 generation, allowing for the evaluation of reproductive and developmental effects across generations.
Genetic Toxicology
Genetic toxicology studies are performed to identify substances that can cause damage to DNA and chromosomes. A standard battery of tests is typically conducted to assess the potential for mutagenicity, clastogenicity, and aneugenicity.
Experimental Protocols (General)
Bacterial Reverse Mutation Assay (Ames Test) (e.g., OECD Guideline 471): This in vitro assay uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes required for histidine or tryptophan synthesis. The test substance is incubated with the bacteria, and the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. An increase in the number of revertants indicates mutagenic potential. The assay is conducted with and without a metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.
In Vitro Mammalian Chromosomal Aberration Test (e.g., OECD Guideline 473): Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are exposed to the test substance. The cells are then arrested in metaphase, and the chromosomes are examined for structural aberrations (e.g., breaks, gaps, exchanges). This test is also performed with and without metabolic activation.
In Vivo Mammalian Erythrocyte Micronucleus Test (e.g., OECD Guideline 474): Rodents (usually mice or rats) are treated with the test substance. Bone marrow or peripheral blood is collected, and immature (polychromatic) erythrocytes are examined for the presence of micronuclei. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated erythrocytes indicates that the substance is clastogenic or aneugenic in vivo.
Signaling Pathways and Experimental Workflows
To facilitate understanding of the toxicological assessment process, the following diagrams illustrate a typical experimental workflow for preclinical toxicity testing and the mechanism of action of azole antifungals.
Conclusion
The available preclinical toxicology data for this compound is limited in the public domain. The acute oral toxicity data suggest a low order of acute toxicity. However, a comprehensive assessment of the toxicological profile requires detailed information from repeated-dose, reproductive, and genetic toxicity studies. The provided experimental protocols and diagrams offer a general framework for understanding the toxicological evaluation of a pharmaceutical compound like this compound. For more detailed and specific information, access to proprietary regulatory submission documents would be necessary. Researchers and drug development professionals should consider these data gaps when evaluating the safety profile of this compound.
References
Methodological & Application
Application Note & Protocol: HPLC Analysis of Isoconazole Nitrate
This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Isoconazole Nitrate in pharmaceutical formulations. The protocols described herein are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is an imidazole antifungal agent used for the topical treatment of skin and vaginal fungal infections. Accurate and reliable analytical methods are crucial for ensuring the quality, potency, and stability of pharmaceutical products containing this compound. This application note details a robust HPLC method, including system suitability, validation parameters, and forced degradation studies to establish a stability-indicating assay.
HPLC Methodologies
Several HPLC methods have been reported for the determination of this compound. The selection of a specific method may depend on the sample matrix and the presence of other active ingredients. Below is a summary of commonly employed chromatographic conditions.
Table 1: Summary of HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | C18 Column | VDSpher 100 C18-E (250 x 4.6 mm, 5 µm)[1] | Phenomenex ODS (250x4.6 mm; 5 µm)[2] | ACE C18 column (150 × 4.6 mm id, 5 µm)[3] |
| Mobile Phase | 80% Acetonitrile – 20% Methanol[4] | 50:50 (v/v) Methanol and 0.05 M Potassium Dihydrogen Phosphate buffer[1] | 80:20 (v/v) Methanol:Water[2] | 27:73 (v/v) Sodium Dihydrogen Phosphate buffer:Methanol[3] |
| Flow Rate | Not Specified | 0.5 mL/min[1] | 1 mL/min[2] | 1.5 mL/min[3] |
| Detection Wavelength | 230 nm[4] | 210 nm[1] | 220 nm[2] | 240 nm[3] |
| Column Temperature | Not Specified | 40 °C[1] | 25 °C[2] | 40 °C[3] |
| Injection Volume | 20 µL | Not Specified | 20 µL[2] | 20 µL[3] |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 10-90 µg/mL).[4]
Preparation of Sample Solutions (from a cream formulation)
-
Accurately weigh a portion of the cream equivalent to a known amount of this compound.
-
Transfer the weighed cream to a suitable volumetric flask.
-
Add a portion of the diluent (e.g., methanol:water, 70:30, v/v) and sonicate for a specified time (e.g., 15 minutes) to ensure complete extraction of the drug.[3]
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Analysis
-
Set up the HPLC system with the chosen chromatographic conditions (refer to Table 1).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation parameters include linearity, accuracy, precision, specificity, and robustness.
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 10–90 µg/mL[4] | 20–500 µg/mL[1] | 15-240 µg/mL[2] |
| Correlation Coefficient (R²) | Not Specified | 0.9998[1] | >0.999[2] |
| Accuracy (% Recovery) | 99.95 ± 0.866[4] | 99.24% to 101.19%[1] | 98.46%[2] |
| Precision (RSD%) | Not Specified | Not Specified | < 2% |
Stability-Indicating Method Development
A stability-indicating method is crucial for determining the drug's stability under various environmental conditions. This involves subjecting the drug to forced degradation studies.
Forced Degradation Protocol
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) and heat.[5]
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) and heat. Isoconazole has been shown to be unstable under alkaline conditions.[5]
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).[5]
-
Photostability: Expose the drug solution to UV light. A slight decrease in Isoconazole content has been observed upon exposure to light.[5]
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent drug peak.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound HPLC Method Development.
Logical Relationship of Method Validation
Caption: Key Parameters for HPLC Method Validation.
References
- 1. Enhancing the Solubility of this compound Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study of the forced degradation of this compound in bulk drug and cream formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantitative Analysis of Isoconazole Nitrate in Cream Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Isoconazole Nitrate in cream formulations. The protocols described herein are based on established and validated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, ensuring accuracy, precision, and reliability for quality control and research purposes.
Introduction
This compound is a broad-spectrum antifungal agent belonging to the imidazole class, commonly used in topical cream formulations for the treatment of fungal skin infections.[1] Accurate quantification of this compound in these formulations is crucial for ensuring product quality, safety, and efficacy. This document outlines detailed protocols for its determination, along with data presentation and workflow visualizations to aid in experimental design and execution.
Analytical Methodologies
The primary methods for the quantitative analysis of this compound in cream matrices are HPLC and UV-Vis Spectrophotometry. HPLC is favored for its high specificity and ability to separate the active pharmaceutical ingredient (API) from excipients and potential degradation products.[2][3] UV-Vis spectrophotometry, particularly derivative spectrophotometry, offers a simpler and more rapid alternative, though it may be more susceptible to interference from cream excipients.[1][4]
High-Performance Liquid Chromatography (HPLC) Method
HPLC provides a robust and specific method for the quantification of this compound. The following protocol is a composite of validated methods found in the literature.[2][3][5]
Experimental Protocol: HPLC
3.1.1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[2]
3.1.2. Reagents and Materials
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium dihydrogen phosphate
-
Ethanol
-
Cream placebo (if available for method development)
3.1.3. Chromatographic Conditions A summary of typical chromatographic conditions is presented in the table below.
| Parameter | Condition 1 | Condition 2 |
| Column | ACE C18 (150 x 4.6 mm, 5 µm)[2] | VDSpher 100 C18-E (250 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Sodium dihydrogen phosphate buffer: Methanol (27:73, v/v)[2] | Methanol: 0.05 M Potassium dihydrogen phosphate (50:50, v/v)[6] |
| Flow Rate | 1.5 mL/min[2] | 0.5 mL/min[6] |
| Detection Wavelength | 240 nm[2] | 210 nm[6] |
| Injection Volume | 20 µL[2] | Not Specified |
| Column Temperature | 40°C[2] | 40°C[6] |
| Run Time | 10 min[2] | Not Specified |
3.1.4. Sample Preparation
-
Accurately weigh an amount of cream equivalent to a known concentration of this compound.
-
Transfer the weighed cream to a suitable volumetric flask.
-
Add a portion of the diluent (e.g., Methanol:water 70:30, v/v) and sonicate for 10-15 minutes to disperse the cream and dissolve the this compound.[2]
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
3.1.5. Standard Preparation
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to prepare a stock solution.
-
Prepare a series of working standard solutions of different concentrations by diluting the stock solution with the mobile phase.
3.1.6. Calibration Curve
-
Inject the working standard solutions into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
The linearity of the method is typically observed in the range of 15-240 µg/mL.[1][5]
3.1.7. Quantification
-
Inject the prepared sample solution into the HPLC system.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes key validation parameters for a typical HPLC method for this compound analysis.
| Parameter | Result | Reference |
| Linearity Range | 15 - 240 µg/mL | [1][5] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Accuracy (Recovery) | 98.46% | [1][5] |
| Precision (RSD%) | < 2% | [7] |
| Limit of Detection (LOD) | Method Dependent | [1] |
| Limit of Quantification (LOQ) | Method Dependent | [1] |
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry, particularly second-derivative spectrophotometry, can be a simple and rapid method for the quantification of this compound in cream formulations.[1][5]
Experimental Protocol: Second-Derivative UV-Vis Spectrophotometry
4.1.1. Instrumentation
-
UV-Vis Spectrophotometer with the capability of recording derivative spectra.[1]
4.1.2. Reagents and Materials
-
This compound reference standard
-
Ethanol
-
Methanol
4.1.3. Spectrophotometric Conditions
-
Wavelength for Quantification: 289.2 nm (in the second-derivative spectrum).[1][5]
-
Blank: Ethanol.[1]
4.1.4. Sample Preparation
-
Accurately weigh a quantity of cream and dissolve it in ethanol.[1]
-
Sonicate the solution for approximately 10 minutes to ensure complete dissolution of the this compound.[1]
-
Transfer the solution to a volumetric flask and dilute to the mark with ethanol.[1]
-
Filter the solution if necessary.
4.1.5. Standard Preparation
-
Prepare a stock solution of this compound reference standard in ethanol.
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from 100-500 µg/mL.[1][5]
4.1.6. Calibration Curve
-
Record the second-derivative spectra of the standard solutions.
-
Plot a calibration curve of the derivative absorbance value versus concentration.
4.1.7. Quantification
-
Record the second-derivative spectrum of the sample solution.
-
Measure the amplitude at 289.2 nm and determine the concentration of this compound from the calibration curve.[1]
Data Presentation: UV-Vis Spectrophotometry Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 100 - 500 µg/mL | [1][5] |
| Correlation Coefficient (r²) | > 0.999 | Not explicitly stated but implied by good linearity |
| Accuracy (Recovery) | 99.67% | [1][5] |
| Precision (RSD%) | < 1% for intra-day and < 2.6% for inter-day | [7] |
Experimental Workflow and Diagrams
General Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a cream formulation.
Caption: General workflow for the quantitative analysis of this compound in cream.
HPLC Analysis Logical Flow
The diagram below outlines the logical steps involved in the HPLC analysis.
Caption: Logical flow of the HPLC analysis process.
Conclusion
The described HPLC and UV-Vis spectrophotometric methods provide reliable and accurate means for the quantitative analysis of this compound in cream formulations. The choice of method will depend on the available instrumentation, the required level of specificity, and the sample throughput needs. Proper method validation in accordance with ICH guidelines is essential to ensure the quality and reliability of the analytical results. The provided protocols and data should serve as a valuable resource for researchers and professionals in the field of pharmaceutical analysis.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Development and validation of stability-indicating HPLC method for diflucortolone valerate and this compound combination | Semantic Scholar [semanticscholar.org]
- 4. Liquid chromatographic and spectrophotometric determination of diflucortolone valerate and this compound in creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Solubility of this compound Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Developing a Stable Isoconazole Nitrate Formulation for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoconazole nitrate is a broad-spectrum azole antifungal agent effective against a wide range of fungi, including dermatophytes, yeasts, and molds.[1][2][3] Its primary mechanism of action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[1][4][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4][5] By disrupting ergosterol production, this compound compromises the integrity and function of the fungal cell membrane, leading to cell death.[1][4][5]
A significant challenge for in vitro studies is this compound's poor aqueous solubility, which can hinder the preparation of stable and reliable formulations for cell culture experiments.[6][7] This document provides a detailed protocol for preparing a stable this compound stock solution using dimethyl sulfoxide (DMSO) and outlines methods for assessing its stability and application in cell culture.
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO. This compound is soluble in organic solvents like DMSO at concentrations of approximately 10 mg/mL.[8]
Materials and Reagents:
-
This compound powder (FW: 479.14 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile filter (0.22 µm), compatible with DMSO
Methodology:
-
Preparation: In a sterile environment (e.g., a biological safety cabinet), weigh out 9.58 mg of this compound powder using an analytical balance.
-
Dissolution: Add the weighed powder to a sterile amber vial. Using a micropipette, add 1.0 mL of anhydrous, cell culture grade DMSO.
-
Calculation: (9.58 mg / 479.14 g/mol ) / 0.001 L = 0.02 mol/L = 20 mM
-
-
Solubilization: Tightly cap the vial and vortex vigorously for 2-3 minutes to dissolve the powder. If needed, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[9] Visually inspect the solution to confirm there are no visible particles.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm DMSO-compatible sterile filter into a new sterile amber vial. This step is critical for preventing contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots protected from light at -20°C for up to one month or at -80°C for up to six months to maintain stability.[9] Avoid repeated freeze-thaw cycles.
Protocol 2: Stability Assessment of the Stock Solution
Stability is assessed through visual inspection for precipitation and a quantitative method like High-Performance Liquid Chromatography (HPLC) to measure concentration over time.
2.1. Physical Stability (Visual Inspection)
Methodology:
-
Store one aliquot of the 20 mM stock solution at 4°C, room temperature, and -20°C.
-
At regular intervals (e.g., Day 0, 1, 3, 7, 14, and 30), visually inspect the aliquots for any signs of precipitation or crystallization.
-
Record observations in a tabular format.
2.2. Chemical Stability (HPLC Quantification)
This protocol provides a general workflow. Specific parameters like column type, mobile phase, and flow rate should be optimized based on available equipment and literature methods for isoconazole quantification.[6]
Methodology:
-
Standard Curve Preparation: Prepare a series of known concentrations of this compound in DMSO (e.g., 20 mM, 10 mM, 5 mM, 2.5 mM, 1.25 mM) to generate a standard curve.
-
Sample Preparation: At each time point (Day 0, 7, 14, 30) for each storage condition (4°C, RT, -20°C), take an aliquot of the stock solution. Dilute it to fall within the range of the standard curve using the mobile phase as the diluent.
-
HPLC Analysis: Analyze the prepared standards and samples via HPLC.
-
Data Analysis: Plot the peak area versus concentration for the standards to generate a linear regression curve. Use the equation from this curve to calculate the concentration of this compound in the stored samples at each time point.
-
Data Presentation: Express the stability as the percentage of the initial concentration remaining at each time point.
Data Presentation: Stability of this compound (20 mM in DMSO)
| Storage Temp. | Time Point | Visual Inspection | Concentration (mM) | % of Initial Conc. |
| -20°C | Day 0 | Clear | 20.0 | 100% |
| Day 7 | Clear | 19.9 | 99.5% | |
| Day 14 | Clear | 20.1 | 100.5% | |
| Day 30 | Clear | 19.8 | 99.0% | |
| 4°C | Day 0 | Clear | 20.0 | 100% |
| Day 7 | Clear | 19.5 | 97.5% | |
| Day 14 | Slight Haze | 18.8 | 94.0% | |
| Day 30 | Precipitate | 17.4 | 87.0% | |
| Room Temp. | Day 0 | Clear | 20.0 | 100% |
| Day 7 | Haze | 18.1 | 90.5% | |
| Day 14 | Precipitate | 16.2 | 81.0% | |
| Day 30 | Precipitate | 14.5 | 72.5% |
Protocol 3: Application in Cell Culture
This protocol describes the dilution of the DMSO stock solution for use in cell culture experiments, ensuring the final DMSO concentration remains non-toxic to cells.
Important Consideration: The final concentration of DMSO in the cell culture medium should generally not exceed 0.5%, as higher concentrations can be cytotoxic.[10][11] Many cell lines can tolerate up to 1%, but this should be determined empirically.[11] A vehicle control (medium with the same final concentration of DMSO) must always be included in experiments.
Methodology:
-
Thawing: Thaw a single-use aliquot of the 20 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, to prepare a 2 mM intermediate solution:
-
Add 10 µL of the 20 mM stock solution to 90 µL of sterile culture medium. Mix well.
-
-
Final Working Solution Preparation: Add the appropriate volume of the stock or intermediate solution to the final volume of culture medium in your cell culture plate wells.
-
Example for a 10 µM final concentration in 1 mL:
-
Example for a 100 µM final concentration in 1 mL:
-
Add 5 µL of the 20 mM stock solution to 1 mL of medium.
-
The final DMSO concentration will be 0.5% (1:200 dilution), the maximum recommended for many cell lines.[11]
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to the culture medium as used for the highest concentration of this compound.
-
Incubation: Gently mix the plate and incubate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Data Presentation: Cytotoxicity of this compound on a Sample Cell Line (e.g., A549) after 48h
| Concentration (µM) | Final DMSO % | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 0.0% | 100 | ± 4.5 |
| 0 (Vehicle) | 0.5% | 98.7 | ± 5.1 |
| 1 | 0.005% | 95.2 | ± 4.8 |
| 5 | 0.025% | 81.4 | ± 6.2 |
| 10 | 0.05% | 65.7 | ± 5.5 |
| 25 | 0.125% | 49.8 | ± 4.9 |
| 50 | 0.25% | 28.1 | ± 3.8 |
| 100 | 0.5% | 15.3 | ± 2.9 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound formulation and cell culture application.
Mechanism of Action Signaling Pathway
Caption: this compound inhibits ergosterol synthesis by blocking CYP51.
References
- 1. nbinno.com [nbinno.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Enhancing the Solubility of this compound Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Solubility of this compound Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. lifetein.com [lifetein.com]
- 12. researchgate.net [researchgate.net]
Enhancing Isoconazole Nitrate Solubility: Application Notes and Protocols Utilizing Cyclodextrins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoconazole Nitrate (ISN) is a broad-spectrum antifungal agent with significant therapeutic potential. However, its clinical efficacy is often hampered by its poor aqueous solubility, which can lead to low bioavailability. This document provides detailed application notes and experimental protocols for enhancing the solubility of this compound through the formation of inclusion complexes with various cyclodextrins. The methodologies outlined herein, supported by quantitative data and procedural diagrams, offer a comprehensive guide for researchers in the fields of pharmaceutical sciences and drug development.
Introduction
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[1][2] This unique structure allows them to encapsulate poorly water-soluble "guest" molecules, such as this compound, forming inclusion complexes.[1][2] This encapsulation effectively increases the aqueous solubility and dissolution rate of the guest molecule, thereby potentially enhancing its bioavailability.[3][4] This document focuses on the application of methyl-β-cyclodextrin (M-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) for improving the solubility of ISN.
Data Summary: Solubility Enhancement of this compound
The formation of inclusion complexes between this compound and cyclodextrins results in a significant increase in its aqueous solubility. The table below summarizes the quantitative data from studies utilizing different cyclodextrins and preparation methods.
| Cyclodextrin | Preparation Method | Molar Ratio (ISN:CD) | Initial Solubility of ISN (mg/mL) | Solubility of ISN-CD Complex (mg/mL) | Fold Increase in Solubility | Apparent Stability Constant (Ks) (M⁻¹) | Reference |
| Methyl-β-Cyclodextrin (M-β-CD) | Spray-Drying | 1:1 | 0.5088 | 3.8869 | ~7.6 | 2711 | [3] |
| Methyl-β-Cyclodextrin (M-β-CD) | Freeze-Drying | 1:1 | 0.5088 | 2.5684 | ~5.0 | 2711 | [3] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Spray-Drying | 1:1 | 0.5088 | 3.6550 | ~7.2 | Not Reported | [5] |
Experimental Protocols
Phase Solubility Studies
Objective: To determine the stoichiometry and apparent stability constant (Ks) of the this compound-cyclodextrin inclusion complex.
Methodology:
-
Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., M-β-CD) at various concentrations (e.g., 2 x 10⁻³ M to 20 x 10⁻³ M).[3]
-
Add an excess amount of this compound (e.g., 20 mg) to each cyclodextrin solution.[3] To aid dispersion, a small amount of a suitable solvent like ethanol can be added.[3]
-
Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.[3]
-
After reaching equilibrium, filter the suspensions using a suitable syringe filter (e.g., 0.45 µm) to remove the undissolved drug.[3]
-
Analyze the filtrate to determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The resulting phase solubility diagram can be used to determine the complex stoichiometry and the apparent stability constant (Ks) using the Higuchi and Connors equation.[6][7] Phase solubility studies have revealed an AL-type solubility diagram for ISN with M-β-CD, indicating a 1:1 molar ratio.[6]
Preparation of this compound-Cyclodextrin Inclusion Complexes
a) Spray-Drying Method
Objective: To prepare solid inclusion complexes with enhanced solubility.
Methodology:
-
Dissolve this compound and the selected cyclodextrin (e.g., M-β-CD or HP-β-CD) in a 1:1 molar ratio in a suitable solvent system. For instance, dissolve ISN in methanol and the cyclodextrin in water separately.[3][5]
-
Mix the two solutions.
-
Introduce the resulting solution into a spray dryer.
-
Optimize the spray-drying parameters (e.g., inlet temperature, feed rate, and atomization pressure) to obtain a fine, dry powder.
-
Collect the resulting solid inclusion complex powder for further characterization and use. Studies have shown that complexes prepared by spray-drying exhibit a significant increase in aqueous solubility.[4]
b) Freeze-Drying (Lyophilization) Method
Objective: To prepare solid inclusion complexes, particularly for thermally sensitive compounds.
Methodology:
-
Dissolve this compound and the cyclodextrin in a 1:1 molar ratio in a suitable solvent system (e.g., ISN in methanol and M-β-CD in water).[3]
-
Mix the solutions.
-
Freeze the solution at a low temperature (e.g., -80 °C) until it is completely frozen.
-
Place the frozen sample in a freeze-dryer.
-
Apply a vacuum and control the shelf temperature to allow the solvent to sublime, resulting in a dry, porous powder of the inclusion complex.
c) Physical Mixing Method
Objective: To prepare a physical mixture for comparison with the inclusion complexes.
Methodology:
-
Accurately weigh this compound and the cyclodextrin in a 1:1 molar ratio.[3]
-
Thoroughly mix the two powders using a mortar and pestle or a blender until a homogenous mixture is obtained.[3] This method does not typically result in significant inclusion complex formation at the molecular level.[3]
Characterization of Inclusion Complexes
Objective: To confirm the formation of the inclusion complex and to characterize its physicochemical properties.
Recommended Techniques:
-
High-Performance Liquid Chromatography (HPLC): To quantify the drug content in the complexes.[4]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify interactions between the drug and cyclodextrin by observing shifts in the characteristic peaks.[1]
-
Differential Scanning Calorimetry (DSC): To assess the solid-state properties and confirm the formation of the inclusion complex, often indicated by the disappearance or shifting of the drug's melting peak.[4]
-
Scanning Electron Microscopy (SEM): To observe the morphology of the raw materials and the resulting inclusion complexes.[1]
-
Proton Nuclear Magnetic Resonance (¹H-NMR): To provide evidence of inclusion by observing chemical shift changes in the protons of both the drug and the cyclodextrin.[4]
Visualizations
Caption: Mechanism of this compound-Cyclodextrin Inclusion Complex Formation.
Caption: Experimental Workflow for Solubility Enhancement.
Conclusion
The use of cyclodextrins, particularly M-β-CD and HP-β-CD, presents a highly effective strategy for enhancing the aqueous solubility of this compound.[5] The protocols and data presented in this document provide a solid foundation for researchers to develop and characterize ISN-cyclodextrin inclusion complexes. The significant improvement in solubility achieved through these methods holds great promise for the development of more effective and bioavailable formulations of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. onlinepharmacytech.info [onlinepharmacytech.info]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing the Solubility of this compound Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Vaginal In Situ Gel Containing ISN/HP-β-CD Inclusion Complex for Enhanced Solubility and Antifungal Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Solubility of this compound Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Ultra-Performance Liquid Chromatography (UPLC) Method for Purity Analysis of Isoconazole Nitrate
Introduction
Isoconazole nitrate is a broad-spectrum imidazole antifungal agent used in the topical treatment of skin and vaginal fungal infections.[1] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This application note details a validated Ultra-Performance Liquid Chromatography (UPLC) method for the purity analysis of this compound, providing a rapid and efficient analytical procedure. The method described herein is suitable for quantifying this compound and separating it from potential impurities and degradation products.
Principle
This method utilizes reversed-phase UPLC with a C18 column to achieve separation of this compound from related substances. The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. Detection is performed using a UV detector, allowing for accurate quantification.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A summary of the UPLC instrumentation and chromatographic conditions is provided in the table below.
| Parameter | Specification |
| UPLC System | Waters Acquity UPLC system with a DAD detector[1] |
| Column | Waters Acquity HSS C18 (50 x 2.1 mm, 1.8 µm)[1] |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C[1] |
| Detection | UV at 220 nm[1] |
| Run Time | Approximately 3 minutes |
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water in a 60:40 volume/volume ratio. Degas the mobile phase prior to use.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a stock solution.[1]
-
Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range of the method (e.g., 1-200 µg/mL).[1][2]
-
Sample Solution: Accurately weigh a quantity of the this compound sample, dissolve it in methanol, and then dilute with the mobile phase to a suitable concentration for analysis.
3. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The acceptance criteria for system suitability are presented in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for replicate injections) |
Data Presentation
Method Validation Summary
The UPLC method was validated for linearity, accuracy, and precision. A summary of the validation parameters is provided in the table below.
| Validation Parameter | Result |
| Linearity Range | 1 - 200 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (Recovery) | 98.37%[1][2] |
| Precision (RSD%) | < 2% |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the UPLC purity analysis of this compound.
Caption: Workflow for this compound purity analysis by UPLC.
The described UPLC method is a rapid, sensitive, and reliable approach for the purity analysis of this compound. The short run time and low solvent consumption make it an efficient and environmentally friendly method for routine quality control testing in the pharmaceutical industry. The method has been validated and demonstrated to be linear, accurate, and precise.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isoconazole Nitrate Crystallization in Methanol
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the crystallization of Isoconazole Nitrate in methanol. It includes frequently asked questions, detailed experimental protocols, and data to ensure successful purification and isolation of this active pharmaceutical ingredient.
Physicochemical Data of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to designing a successful crystallization process. The following table summarizes key data points.
| Property | Value | References |
| Molecular Formula | C₁₈H₁₅Cl₄N₃O₄ | [1] |
| Molecular Weight | 479.14 g/mol | [2] |
| Appearance | White or almost white crystalline powder | [1][3] |
| Melting Point | 178 °C to 182 °C | [2][3] |
| Solubility | ||
| in Methanol | Soluble | [1][2][3][4] |
| in Ethanol (96%) | Slightly soluble | [1][2][3][4] |
| in DMSO | 41 mg/mL | [5] |
| in Water | Very slightly soluble / Insoluble | [1][2][3][5] |
Standard Recrystallization Protocols
Two common and effective methods for the recrystallization of this compound are detailed below.
Protocol 1: Cooling Recrystallization from Methanol
This is the most straightforward method, relying on the principle that this compound is more soluble in hot methanol than in cold methanol.
Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of methanol required to dissolve the solid at a gentle boil. Use a hot plate with magnetic stirring for this step.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes. An ideal crystallization process should show crystal formation over a period of 15-20 minutes.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization from Methanol/Diisopropyl Ether
This method is effective for inducing crystallization and is based on a documented manufacturing process.[2] It involves adding a solvent in which the compound is insoluble (an "anti-solvent") to a solution of the compound.
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of methanol at room temperature or with gentle warming.
-
Addition of Anti-Solvent: Slowly add diisopropyl ether (the anti-solvent) to the methanol solution with constant stirring.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes cloudy (the point of supersaturation). If crystals do not form immediately, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Maturation: Allow the mixture to stand at room temperature or in an ice bath to allow for complete crystal growth.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of diisopropyl ether or a mixture of methanol/diisopropyl ether.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guide (Q&A)
This section addresses the most common problems encountered during the crystallization of this compound.
Q1: No crystals are forming, even after cooling the solution.
A1: This is a common issue, typically caused by one of two scenarios:
-
Too Much Solvent: If the solution is too dilute, it may not reach the necessary supersaturation for nucleation to occur.
-
Solution: Reheat the solution and boil off a portion of the methanol to increase the concentration.[6] Once concentrated, allow it to cool again.
-
-
Solution is Too Clean: Sometimes, spontaneous nucleation is difficult without nucleation sites.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites.[6]
-
Solution 2 (Seeding): If you have a pure crystal of this compound, add a tiny amount (a "seed crystal") to the solution to initiate crystal growth.
-
Q2: The crystallization worked, but the final yield is very low.
A2: A poor yield is often a result of losing the product to the mother liquor (the leftover solution after filtration).[6]
-
Cause 1 (Excess Solvent): Using significantly more hot methanol than the minimum required will result in a substantial amount of your product remaining dissolved even after cooling.
-
Solution: To check this, take a sample of the mother liquor on a glass rod and let the solvent evaporate. A large amount of solid residue indicates significant product loss.[6] You can recover some of this by evaporating the solvent from the mother liquor and performing a second recrystallization. For future experiments, use the minimum amount of hot solvent necessary for dissolution.
-
-
Cause 2 (Premature Filtration): Not allowing the solution to cool sufficiently before filtration will result in a lower yield.
-
Solution: Ensure the flask feels cold to the touch after the ice bath stage before proceeding with filtration.
-
Q3: An oil is forming instead of solid crystals ("oiling out"). What is this and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a very high concentration of the solute or the presence of impurities that depress the melting point.
-
Solution 1: Reheat the solution containing the oil until it is homogeneous again. Add a small amount (1-5%) of additional hot methanol to slightly decrease the saturation level.[6] Let this slightly more dilute solution cool down much more slowly. A slower cooling rate gives molecules more time to orient themselves into a crystal lattice.
-
Solution 2: If impurities are suspected, you may need to perform a preliminary purification step. After dissolving the crude product in hot methanol, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before proceeding with the cooling step.
Q4: The crystallization is happening too quickly, forming a fine powder instead of well-defined crystals.
A4: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice, reducing the effectiveness of the purification.[6]
-
Cause: The solution is too supersaturated upon cooling. This often happens when the minimum possible amount of solvent is used.
-
Solution: Reheat the solution to redissolve the solid. Add a small, measured amount of extra hot methanol (e.g., 5-10% more volume). While this will slightly decrease the final yield, it will slow down the crystallization process, allowing for the formation of larger, purer crystals.[6] Ensure the cooling process is slow and undisturbed by placing the flask on an insulated surface.
Q5: The crystals have a different shape or appearance (morphology) than I expected.
A5: This is likely due to polymorphism or a change in crystal habit. Azole antifungals are known to form different polymorphs.[7][8]
-
Crystal Habit: The external shape of a crystal can be influenced by the solvent, cooling rate, and the presence of impurities, without changing the internal crystal lattice.[9] For example, more viscous solutions can produce more symmetric crystals.[9]
-
Polymorphism: This is the existence of different internal crystal lattice structures for the same compound. Different polymorphs can have different properties, including solubility and stability. The formation of a specific polymorph can be highly dependent on the crystallization conditions.
-
Action: If you suspect a different polymorph has formed, characterization is necessary. Techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy can be used to identify the solid form. DSC analysis of this compound shows a sharp endothermic peak around 187.5 °C for its crystalline form.[10]
-
Visualized Workflows and Concepts
General Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common crystallization issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 24168-96-5 [chemicalbook.com]
- 3. uspbpep.com [uspbpep.com]
- 4. This compound CAS#: 24168-96-5 [m.chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Impact of Genetic Polymorphisms on the Clinical Efficacy of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20030100568A1 - Polymorphic form of itraconazole - Google Patents [patents.google.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Enhancing the Solubility of this compound Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoconazole Nitrate Peak Tailing in Reverse-Phase HPLC
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing issues encountered during the analysis of Isoconazole Nitrate using reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound in RP-HPLC?
Peak tailing for basic compounds like this compound in RP-HPLC is often a multifaceted issue. The most common cause is secondary interactions between the analyte and the stationary phase.[1][2][3] Specifically, the basic amine functional groups in this compound can interact strongly with acidic silanol groups on the surface of silica-based stationary phases.[1][3][4] This interaction is a form of ion-exchange and can lead to a portion of the analyte being more strongly retained, resulting in a tailed peak.[1] Other contributing factors can include column overload, improper mobile phase pH, extra-column dead volume, and using a sample solvent stronger than the mobile phase.[1][4]
Q2: How does the mobile phase pH influence the peak shape of this compound?
The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[5] At a mid-range pH, the silanol groups on the silica surface can be deprotonated (negatively charged), while the basic this compound molecule is protonated (positively charged), leading to strong ionic interactions and peak tailing.[4][6] To minimize this, it is generally recommended to work at a low pH (typically below 3).[7][8][9] At low pH, the silanol groups are protonated and thus neutral, which suppresses the undesirable ionic interactions with the protonated basic analyte.[3][8]
Q3: Can the choice of HPLC column affect peak tailing?
Absolutely. The type and quality of the HPLC column play a significant role. Modern columns, often referred to as "Type B" silica columns, are made with high-purity silica with a lower metal content, which reduces the acidity and activity of silanol groups.[7] Additionally, many modern columns are "end-capped," a process where the residual silanol groups are chemically bonded with a small silylating agent to make them inert.[4][10][11] Using a well-end-capped column or a column with a polar-embedded phase can significantly reduce peak tailing for basic compounds.[4] If peak tailing persists, it could also be a sign of column degradation or a void at the column inlet.[1][2]
Q4: My peak tailing is inconsistent. Could my sample injection technique be the problem?
Yes, several factors related to the sample and injection can cause or exacerbate peak tailing. These include:
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape that often resembles a right triangle.[1][2] To check for this, try reducing the injection volume or diluting the sample.[1][12]
-
Strong Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 50% acetonitrile), it can cause band broadening and peak tailing, particularly for early eluting peaks.[1][9] It is always best to dissolve the sample in the mobile phase itself or in a weaker solvent.[1][12]
Q5: What instrumental factors can contribute to peak tailing?
Instrumental issues, often referred to as "extra-column effects," can lead to peak distortion. This is caused by any dead volume in the system between the injector and the detector.[4] Potential sources include:
-
Poorly made connections, especially at the column inlet and outlet.[7]
-
Using tubing with an unnecessarily large internal diameter or excessive length.[4]
-
A large detector cell volume.[9]
To troubleshoot these issues, ensure all fittings are properly tightened and use tubing with a narrow internal diameter (e.g., 0.005").[4]
Troubleshooting Guide
If you are experiencing peak tailing with this compound, follow this systematic troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Impact of Chromatographic Parameters on Peak Shape
The following table summarizes the effects of various parameters on the peak shape of this compound.
| Parameter | Recommended Adjustment to Reduce Tailing | Rationale |
| Mobile Phase pH | Decrease to pH < 3 | Protonates silanol groups, minimizing secondary ionic interactions.[3][7][8] |
| Mobile Phase Additive | Add a competing base (e.g., 0.1% TEA or DEA) | The additive preferentially interacts with active silanol sites, masking them from the analyte.[1][8][12] |
| Buffer Concentration | Increase buffer concentration (e.g., 20-50 mM) | Helps to maintain a consistent pH and can mask some silanol interactions.[2] |
| Column Chemistry | Use a high-purity, end-capped silica column | Minimizes the number of available active silanol groups.[4][10] |
| Temperature | Increase column temperature | Can improve mass transfer kinetics and sometimes reduce peak tailing, though the effect can vary. |
| Sample Mass | Decrease the amount of sample injected | Prevents column overload, which is a common cause of asymmetrical peaks.[1][2] |
| Sample Solvent | Dissolve the sample in the mobile phase | Avoids peak distortion caused by a mismatch between the sample solvent and mobile phase strength.[1] |
Experimental Protocol: Method Optimization to Eliminate Peak Tailing
Objective: To systematically optimize the chromatographic conditions to achieve a symmetrical peak for this compound with a USP tailing factor (Tf) of ≤ 1.5.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
Purified water (18.2 MΩ·cm)
-
Formic Acid (or Trifluoroacetic Acid)
-
Triethylamine (TEA)
-
HPLC column: Modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
2. Chromatographic System:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
3. Initial Chromatographic Conditions:
-
Mobile Phase: 70:30 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 50 µg/mL in mobile phase
4. Systematic Optimization Steps:
-
Step 1: pH Adjustment (Primary Approach)
-
Prepare a series of aqueous mobile phase components with varying pH levels by adding an acidifier. For example:
-
Aqueous A: 0.1% Formic Acid in Water (pH ~2.8)
-
Aqueous B: pH adjusted to 2.5 with Phosphoric Acid
-
-
Prepare the final mobile phase by mixing the aqueous component with acetonitrile in the desired ratio (e.g., 70:30 Acetonitrile:Aqueous A).
-
Equilibrate the column with the new mobile phase and inject the this compound standard.
-
Evaluate the peak shape (Tailing Factor). A significant improvement is expected at a lower pH.[7][8]
-
-
Step 2: Addition of a Competing Base (Secondary Approach)
-
If tailing persists even at low pH, add a competing base to the mobile phase.
-
Prepare a mobile phase containing 0.1% (v/v) Triethylamine (TEA). Ensure the pH is adjusted after the addition of TEA if necessary.
-
Equilibrate the column and inject the standard.
-
The TEA will compete with this compound for the active silanol sites, which should improve peak symmetry.[1][8]
-
-
Step 3: Evaluation of Organic Modifier
-
If necessary, evaluate the effect of changing the organic modifier from Acetonitrile to Methanol. Methanol can sometimes offer different selectivity and may reduce tailing by better shielding silanol groups.[11]
-
Prepare a mobile phase of 70:30 (v/v) Methanol:Aqueous A (from Step 1) and analyze the sample.
-
5. System Suitability Criteria:
-
Tailing Factor (Tf): ≤ 1.5
-
Theoretical Plates (N): > 2000
-
Relative Standard Deviation (RSD) of peak area (n=6): < 2.0%
By following this systematic approach, you can effectively identify the optimal conditions to eliminate peak tailing for this compound.
Mechanism of Peak Tailing
The diagram below illustrates the chemical interactions on a silica-based stationary phase that lead to peak tailing for basic analytes like this compound.
References
- 1. i01.yizimg.com [i01.yizimg.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. uhplcs.com [uhplcs.com]
- 10. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. researchgate.net [researchgate.net]
optimizing incubation time for Isoconazole Nitrate susceptibility testing
Disclaimer: Currently, there are no specific, standardized CLSI or EUCAST guidelines exclusively for Isoconazole Nitrate antifungal susceptibility testing. The information provided herein is based on established protocols for other azole antifungal agents and general best practices in mycology. Researchers should use this as a guide and perform appropriate validation for their specific fungal isolates and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an azole antifungal agent. Its main mechanism of action is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][2][3]
Q2: Are there established clinical breakpoints for this compound?
A2: As of late 2025, there are no specific clinical breakpoints for this compound defined by major standards development organizations like CLSI or EUCAST. Clinical breakpoints are MIC values that categorize a fungus as susceptible, intermediate, or resistant to a drug. For this compound, these would need to be established through extensive clinical and microbiological data correlation.
Q3: What is the recommended starting incubation time for this compound susceptibility testing?
A3: For most Candida species, a 24-hour incubation period is a standard starting point. For molds like Aspergillus species, a 48-hour incubation is generally recommended. However, the optimal incubation time for this compound needs to be determined experimentally for each fungal species being tested. Reading MICs too early can lead to falsely low results.
Q4: Can I use commercial automated systems for this compound susceptibility testing?
A4: Commercial automated systems may not have this compound included in their standard panels. If you are adapting a system, it is crucial to validate its performance against a reference broth microdilution method.
Troubleshooting Guide
Q1: I am observing inconsistent Minimum Inhibitory Concentration (MIC) results between experiments. What could be the cause?
A1: Inconsistent MIC results can stem from several factors:
-
Inoculum Preparation: Ensure the fungal inoculum is prepared to the correct density (typically a 0.5 McFarland standard) and is homogenous. Variability in inoculum size is a common source of error.
-
Media pH: The pH of the RPMI-1640 medium should be buffered to 7.0 with MOPS buffer. Improper pH can affect the activity of the antifungal agent.
-
Incubation Conditions: Maintain a consistent incubation temperature (typically 35°C) and atmosphere. Fluctuations can impact fungal growth rates.
-
Drug Dilution: Inaccurate serial dilutions of this compound can lead to significant errors. Use calibrated pipettes and ensure thorough mixing.
Q2: There is no fungal growth in my control wells. What should I do?
A2: Lack of growth in the drug-free control wells indicates a problem with the inoculum viability or the experimental conditions.
-
Check Inoculum Viability: Before starting the assay, ensure your fungal culture is viable and in the exponential growth phase.
-
Verify Media and Incubation: Confirm that the growth medium is correctly prepared and that the incubator is functioning at the proper temperature and humidity.
-
Contamination: Check for any signs of bacterial contamination that could inhibit fungal growth.
Q3: I am observing "trailing growth" (reduced but persistent growth over a range of concentrations). How should I interpret the MIC?
Quantitative Data on Azole Antifungal Susceptibility
The following table provides representative MIC data for other azole antifungals against common fungal pathogens to illustrate the expected data format. This data is NOT specific to this compound and should be used for illustrative purposes only.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Fluconazole | Candida albicans | 0.25 - 64 | 0.5 | 2 |
| Voriconazole | Candida albicans | ≤0.03 - 1 | 0.03 | 0.125 |
| Itraconazole | Aspergillus fumigatus | 0.125 - 8 | 0.5 | 1 |
| Posaconazole | Aspergillus fumigatus | ≤0.03 - 2 | 0.125 | 0.25 |
Experimental Protocol: Optimizing Incubation Time for this compound MIC Determination
This protocol is a generalized guideline based on the CLSI M27 and M38 standards for yeasts and filamentous fungi, respectively.
1. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO). The final concentration of DMSO in the wells should not exceed 1%. b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium (buffered with MOPS) to achieve the desired final concentrations in a 96-well microtiter plate.
2. Inoculum Preparation: a. For yeasts, grow the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours. For molds, incubate for a duration that allows for sufficient sporulation. b. Prepare a suspension of the fungal cells or conidia in sterile saline. c. Adjust the suspension to a 0.5 McFarland standard using a spectrophotometer or a McFarland standard. d. Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds in the microtiter plate wells.
3. Incubation: a. Inoculate the microtiter plates containing the serially diluted this compound. b. Include a drug-free growth control well and a sterility control well (medium only). c. Incubate the plates at 35°C.
4. Reading of MICs at Different Time Points: a. For Candida species and other yeasts, read the MICs at 24 and 48 hours. b. For Aspergillus species and other molds, read the MICs at 24, 48, and 72 hours. c. The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (for yeasts) or complete inhibition of visible growth (for molds) compared to the growth control.
5. Determination of Optimal Incubation Time: a. The optimal incubation time is the point at which the MICs stabilize and there is sufficient growth in the control well. For many azoles, a significant increase in the MIC may be observed between 24 and 48 hours. The later time point is generally considered more accurate for detecting resistance.
Visualizations
Caption: Workflow for optimizing incubation time.
Caption: Troubleshooting decision-making process.
References
- 1. Isoconazole - Wikipedia [en.wikipedia.org]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a unique broad-spectrum antimicrobial azole effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isoconazole Nitrate Interference in Cell Viability Assays
Welcome to the technical support center for researchers encountering unexpected results in cell viability assays when working with Isoconazole Nitrate. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate potential experimental challenges.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Unexpected Increase in Cell Viability with MTT/XTT Assays
Question: I am treating my mammalian cells with this compound, and my MTT/XTT assay is showing an unexpected increase in absorbance, suggesting higher cell viability at certain concentrations. What could be the cause?
Possible Causes and Solutions:
-
Direct Reduction of Tetrazolium Salts: this compound, or its vehicle, may directly reduce the MTT or XTT tetrazolium salt to its colored formazan product, independent of cellular metabolic activity. This leads to a false-positive signal.
-
Induction of Cellular Reductases: At certain concentrations, this compound might induce a cellular stress response that upregulates the activity of mitochondrial and cytoplasmic reductases, leading to increased formazan production that doesn't correlate with an actual increase in cell number.[1]
Troubleshooting Steps:
-
Cell-Free Control: Run a control experiment in a cell-free system. Add this compound to the culture medium containing the MTT or XTT reagent but without any cells. If you observe a color change, this confirms direct reduction by the compound.[1][2]
-
Microscopic Examination: Visually inspect the cells under a microscope before and after adding the tetrazolium reagent. Look for signs of cytotoxicity (e.g., changes in morphology, detachment of adherent cells) that contradict the assay results.
-
Alternative Assay: Switch to a cell viability assay that is not based on tetrazolium reduction. An ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion assay (e.g., Trypan Blue) would be suitable alternatives.
Issue 2: Discrepancy Between MTT/XTT and LDH Assay Results
Question: My MTT/XTT assay indicates a decrease in cell viability upon treatment with this compound, but my LDH assay shows no significant increase in cytotoxicity. Why are these results conflicting?
Possible Causes and Solutions:
-
Mitochondrial Dysfunction: Azole antifungals, like this compound, can have off-target effects on mammalian mitochondria.[3][4] this compound may be inhibiting mitochondrial dehydrogenases, which are essential for the reduction of MTT and XTT.[5] This would lead to a decrease in the colorimetric signal, suggesting reduced viability, even if the cells have not yet lost membrane integrity to release LDH.
-
Cytostatic vs. Cytotoxic Effects: this compound might be causing a cytostatic effect (inhibiting proliferation) rather than a cytotoxic effect (killing cells). A reduction in metabolic activity (measured by MTT/XTT) would be observed, but since the cells are not lysing, there would be no significant LDH release.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to see if LDH release occurs at later time points. It's possible that mitochondrial dysfunction precedes the loss of membrane integrity.
-
Complementary Assays: Use an assay that measures apoptosis, such as a caspase activity assay, to determine if a programmed cell death pathway is initiated.
-
ATP Measurement: An ATP-based viability assay can provide a more direct measure of cellular energy status and can help to confirm if mitochondrial function is compromised.
Issue 3: High Background in LDH Assay
Question: I am observing high background LDH activity in my control wells (cells treated with vehicle only) when performing experiments with this compound. What could be the reason for this?
Possible Causes and Solutions:
-
Vehicle Cytotoxicity: The solvent used to dissolve this compound (e.g., DMSO) might be causing some level of cell membrane damage, leading to LDH release.
-
Compound-Induced Membrane Stress: this compound's primary mechanism of action involves disrupting ergosterol synthesis, which is analogous to cholesterol in mammalian cells.[6][7][8] Although less potent against mammalian cells, at higher concentrations, it might still cause some level of cell membrane stress, leading to a "leaky" membrane and release of LDH.
Troubleshooting Steps:
-
Vehicle Control Titration: Test different concentrations of the vehicle alone to determine its cytotoxic threshold for your specific cell line.
-
Lower Compound Concentrations: If possible, use lower concentrations of this compound to minimize off-target membrane effects.
-
Alternative Cytotoxicity Assay: Consider using a different cytotoxicity assay, such as a live/dead cell staining assay using fluorescent dyes that can differentiate between cells with intact and compromised membranes.
Data Presentation: Illustrative Examples of Interference
The following tables present hypothetical data to illustrate the potential interference of this compound in different cell viability assays.
Table 1: Hypothetical MTT Assay Results Showing Interference
| This compound (µM) | Absorbance (570 nm) - With Cells | Absorbance (570 nm) - Cell-Free | Corrected Absorbance | Apparent Viability (%) |
| 0 (Control) | 1.00 | 0.05 | 0.95 | 100 |
| 10 | 1.15 | 0.10 | 1.05 | 111 |
| 50 | 0.80 | 0.15 | 0.65 | 68 |
| 100 | 0.60 | 0.20 | 0.40 | 42 |
In this hypothetical scenario, the cell-free absorbance indicates direct reduction of MTT by this compound, leading to an overestimation of viability at 10 µM.
Table 2: Hypothetical Comparison of MTT and LDH Assay Results
| This compound (µM) | MTT Viability (%) | LDH Cytotoxicity (%) | Interpretation |
| 0 (Control) | 100 | 0 | Healthy Cells |
| 10 | 80 | 5 | Possible Mitochondrial Inhibition |
| 50 | 50 | 15 | Mitochondrial Dysfunction & some Cytotoxicity |
| 100 | 20 | 25 | Significant Mitochondrial Toxicity & Cytotoxicity |
This table illustrates a scenario where the decrease in MTT signal is more pronounced than the increase in LDH release, suggesting mitochondrial impairment as an early event.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls for the desired duration.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-18 hours at 37°C. The formazan product is water-soluble, so no solubilization step is required.
-
Absorbance Reading: Measure the absorbance of the samples at a wavelength between 450 and 500 nm.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture, which typically includes a substrate (lactate) and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (usually up to 30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an azole antifungal agent. Its primary mechanism of action is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[6][7][8] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[6][7][8]
Q2: Can this compound affect mammalian cells?
A2: Yes, while this compound is more selective for fungal cells, azole antifungals can have off-target effects on mammalian cells. The enzyme targeted in fungi, a cytochrome P450 enzyme, has homologues in mammals. Some studies on other azoles have shown that they can cause mitochondrial dysfunction in mammalian cells, including impairing the electron transport chain and reducing ATP production.[3][4]
Q3: Are there alternative cell viability assays that are less likely to be affected by this compound?
A3: Yes, if you suspect interference with tetrazolium-based assays, consider the following alternatives:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in a cell population, which is a direct indicator of metabolic activity and cell viability.
-
Dye exclusion assays (e.g., Trypan Blue): These assays are based on the principle that viable cells with intact membranes will exclude certain dyes, while non-viable cells will not. This is a measure of membrane integrity.
-
Live/Dead cell staining: These assays use fluorescent dyes to differentiate between live and dead cells based on membrane integrity and intracellular enzymatic activity.
Q4: How can I be sure that the observed effects are due to this compound and not the solvent?
A4: It is crucial to include a vehicle control in all your experiments. This control should contain the highest concentration of the solvent used to dissolve this compound that is present in your experimental wells. This will allow you to distinguish the effects of the compound from any effects of the solvent.
Q5: Could this compound's effect on reactive oxygen species (ROS) interfere with the assays?
A5: It is possible. Some azole antifungals have been shown to induce the production of reactive oxygen species (ROS) in fungi.[10][11][12] If this compound also induces ROS in mammalian cells, this could potentially interfere with the redox-based chemistry of tetrazolium reduction assays, leading to either an over- or underestimation of cell viability depending on the specific interactions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mitochondria-Mediated Azole Drug Resistance and Fungal Pathogenicity: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dojindo.com [dojindo.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Endogenous Reactive Oxygen Species Is an Important Mediator of Miconazole Antifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of Mitochondrial Reactive Oxygen Species Production by Itraconazole, Terbinafine, and Amphotericin B as a Mode of Action against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Isoconazole Nitrate Quantification
This guide provides a detailed comparison of various analytical methods for the quantitative analysis of Isoconazole Nitrate in pharmaceutical formulations. The focus is on High-Performance Liquid Chromatography (HPLC), with comparisons to Ultra-Performance Liquid Chromatography (UPLC) and Derivative Spectrophotometry. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical technique for their needs.
Data Presentation: A Side-by-Side Look at Performance
The following tables summarize the key performance parameters of different analytical methods for this compound determination, often in combination with Diflucortolone Valerate (DIF).[1][2]
Table 1: Comparison of Chromatographic Methods - HPLC vs. UPLC
| Parameter | HPLC Method 1[3] | HPLC Method 2[1] | UPLC Method[1][2] |
| Linearity Range (µg/mL) | 10 - 90 | 15 - 240 | 1 - 200 |
| Mean Recovery (%) | 99.95 ± 0.866 | 98.46 | 98.37 |
| Limit of Detection (LOD) (µg/mL) | Not Reported | 0.25 | 0.11 |
| Limit of Quantitation (LOQ) (µg/mL) | Not Reported | 0.82 | 0.35 |
| Analysis Time | Longer | Longer | Significantly Reduced[1][2] |
| Solvent Consumption | Higher | Higher | ~5 times less than HPLC[1][2] |
Table 2: Comparison of Spectrophotometric and Chromatographic Methods
| Parameter | Derivative Spectrophotometry[1] | HPLC Method[1] |
| Linearity Range (µg/mL) | 100 - 500 | 15 - 240 |
| Mean Recovery (%) | 99.67 | 98.46 |
| Advantages | Simple, economic[1] | High precision and accuracy[1] |
| Disadvantages | Potential for spectral interference[1] | Higher cost, solvent consumption[4] |
Experimental Protocols
Detailed methodologies for the cited analytical techniques are provided below.
Stability-Indicating HPLC Method for this compound and Diflucortolone Valerate[5]
This method is designed to separate the active pharmaceutical ingredients from their degradation products, making it suitable for stability studies.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of sodium dihydrogen phosphate buffer and methanol in a 27:73 (v/v) ratio.
-
Column: ACE C18 column (150 × 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 240 nm.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.
-
Diluent: Methanol and water in a 70:30 (v/v) ratio.
-
-
Forced Degradation Study:
Comparative HPLC and UPLC Methods[1]
This study directly compares HPLC and UPLC for the simultaneous determination of this compound and Diflucortolone Valerate.
-
HPLC Method:
-
Mobile Phase: Methanol:water (80:20, v/v).
-
Column: Phenomenex ODS (250x4.6 mm; 5 µm).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 220 nm.
-
-
UPLC Method:
-
Mobile Phase: Methanol:water (69:31, v/v).
-
Column: Acquity HSS C18 (50 x 2.1 mm; 1.8 µm).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 220 nm.
-
Derivative Spectrophotometry Method[1]
A simple and cost-effective alternative to chromatographic methods.
-
Method: Second derivative spectrophotometry.
-
Wavelength for this compound: 289.2 nm (n=5).
-
Linearity Range: 100-500 µg/mL.
Method Validation and Workflow Visualizations
The following diagrams illustrate the general workflows for method validation and sample analysis using HPLC.
Caption: HPLC Method Validation Workflow.
Caption: General Sample Analysis Workflow using HPLC.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis.
-
HPLC remains a robust and widely used technique, offering high precision and the ability to perform stability-indicating assays.[4][6]
-
UPLC presents a significant advantage in terms of speed and reduced solvent consumption, making it a more environmentally friendly and cost-effective option for high-throughput analysis.[1][2]
-
Derivative Spectrophotometry is a simple and economical alternative, suitable for routine quality control where the complexity of a chromatographic separation is not required, provided that specificity can be assured.[1]
It is recommended that the selection of the analytical method be based on a thorough evaluation of the validation data and the specific analytical needs of the laboratory.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study of the forced degradation of this compound in bulk drug and cream formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to UV Spectrophotometric Assay Validation for Isoconazole Nitrate
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality and consistency of pharmaceutical products. This guide provides a comprehensive comparison of the UV spectrophotometric assay for Isoconazole Nitrate with alternative methods, supported by experimental data and detailed protocols.
Introduction to this compound and Analytical Methods
This compound is an imidazole antifungal agent used in the topical treatment of skin and vaginal fungal infections. Accurate and reliable quantification of this compound in pharmaceutical formulations is essential for ensuring its safety and efficacy. While several analytical techniques are available, UV-visible spectrophotometry offers a rapid, simple, and cost-effective solution. This guide will delve into the validation of this method and compare it with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Comparison of Analytical Methods for this compound
The choice of an analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix. Here's a comparative summary of UV spectrophotometry, HPLC, and UPLC for the determination of this compound.
| Parameter | UV Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Measures the absorbance of UV-Visible light by the analyte. | Separates components of a mixture based on their differential distribution between a stationary and a mobile phase. | A type of HPLC that uses smaller particle sizes in the stationary phase, allowing for higher resolution and faster analysis. |
| Linearity Range | 100-500 µg/mL[1][2] | 15-240 µg/mL[1][2] | 1-200 µg/mL[1][2] |
| Accuracy (% Recovery) | 99.67%[1][2] | 98.46%[1][2] | 98.37%[1][2] |
| Limit of Detection (LOD) | Not explicitly found in search results. | 0.25 µg/mL[1] | 0.11 µg/mL[1] |
| Limit of Quantitation (LOQ) | Not explicitly found in search results. | 0.82 µg/mL[1] | 0.35 µg/mL[1] |
| Analysis Time | Rapid[3][4] | Longer than UPLC | Significantly reduced compared to HPLC[1][2] |
| Solvent Consumption | Minimal[3][4] | Higher than UPLC | Reduced by about 5 times compared to HPLC[1][2] |
| Specificity | Can be susceptible to interference from excipients. Derivative spectrophotometry can improve specificity.[1][2] | High, can separate the analyte from impurities and degradation products.[5] | Very high, excellent separation efficiency. |
| Cost | Low | High | Very High |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying analytical results. The following are generalized protocols for the validation of a UV spectrophotometric assay for this compound, based on published methods.[3][4]
UV Spectrophotometric Method Validation Protocol
1. Instrumentation:
-
A double beam UV-Visible spectrophotometer with 1 cm quartz cells.
2. Reagents and Solutions:
-
This compound reference standard.
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve a specific amount of this compound reference standard in ethanol to obtain a known concentration.
-
Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 50-150 µg/mL).[3][4]
3. Determination of Wavelength of Maximum Absorbance (λmax):
-
Scan a standard solution of this compound in ethanol over the UV range (e.g., 200-400 nm).
-
The wavelength at which maximum absorbance is observed is the λmax. For this compound in ethanol, the λmax is typically found between 274 nm and 282 nm.[3][4] A wavelength of 274 nm has shown good linearity.[3][4]
4. Validation Parameters (as per ICH Guidelines): [6][7][8]
-
Linearity:
-
Measure the absorbance of the working standard solutions at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), which should be close to 1.[7]
-
-
Accuracy:
-
Accuracy is determined by recovery studies.
-
Analyze samples with a known concentration of this compound (e.g., by spiking a placebo with a known amount of the drug).
-
Calculate the percentage recovery.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze the same sample multiple times on the same day and calculate the relative standard deviation (RSD).
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days by different analysts or using different equipment and calculate the RSD. The relative standard deviation should be within acceptable limits (e.g., ≤ 0.22%).[3][4]
-
-
Specificity:
-
Analyze a placebo (formulation without the active ingredient) to ensure that the excipients do not interfere with the absorbance of this compound at the analytical wavelength.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Workflow for UV Spectrophotometric Assay Validation
The following diagram illustrates the logical workflow for the validation of a UV spectrophotometric assay for this compound.
Caption: Workflow for the validation of a UV spectrophotometric assay.
Conclusion
The UV spectrophotometric method for the quantification of this compound is a rapid, simple, and cost-effective technique that can be validated to provide accurate and reproducible results.[3][4] While HPLC and UPLC offer higher specificity and sensitivity, the choice of method should be based on the specific analytical needs and available resources. For routine quality control analysis where interference from excipients is minimal, a validated UV spectrophotometric method can be a highly suitable alternative. This guide provides the necessary framework for researchers to develop, validate, and compare this method effectively.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of the UV spectrophotometric method for analysis of ethanol solution of Isoconazol nitrat [repository.usmf.md]
- 4. repository.usmf.md [repository.usmf.md]
- 5. researchgate.net [researchgate.net]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. database.ich.org [database.ich.org]
A Comparative Analysis of Isoconazole Nitrate and Nystatin in the Management of Otomycosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isoconazole Nitrate and Nystatin, two antifungal agents utilized in the treatment of otomycosis. The following sections detail their mechanisms of action, clinical efficacy based on available human studies, and in-vitro susceptibility data. While direct comparative studies in dedicated otomycosis models are limited in the current literature, this guide synthesizes the available evidence to support research and development in this field.
Mechanism of Action: A Tale of Two Antifungal Strategies
This compound and Nystatin employ distinct mechanisms to combat fungal pathogens, primarily targeting the integrity of the fungal cell membrane.
This compound , an azole derivative, disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. It specifically inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterols within the membrane, ultimately compromising its structure and function and leading to fungal cell death.
Nystatin , a polyene macrolide, directly targets ergosterol. It binds to ergosterol molecules within the fungal cell membrane, forming pores or channels. This binding disrupts the membrane's osmotic integrity, causing the leakage of essential intracellular components, such as potassium ions, which results in fungal cell death.
Isoconazole Nitrate: An In Vitro Head-to-Head Comparison with Other Azole Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of isoconazole nitrate's performance against other azole antifungal agents. The information is supported by experimental data from various studies to assist researchers, scientists, and professionals in drug development in their evaluation of antifungal compounds.
Mechanism of Action of Azole Antifungals
This compound, like other azole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. The primary mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and function.
By inhibiting lanosterol 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane. The altered membrane composition results in increased permeability, leakage of essential cellular contents, and ultimately, inhibition of fungal growth and cell death.[1][2] this compound has demonstrated a broad spectrum of activity against dermatophytes, yeasts, and molds.[1][2][3]
In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other azoles against various fungal isolates as reported in different in vitro studies. It is important to note that MIC values can vary depending on the specific strain, inoculum size, incubation time, and testing methodology (e.g., CLSI or EUCAST guidelines).
Dermatophytes
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean (µg/mL) | Reference |
| Trichophyton rubrum | This compound | - | - | - | - | No direct comparative data found |
| Clotrimazole | - | - | - | - | [4] | |
| Miconazole | - | - | 0.25 | 0.06 | [5] | |
| Ketoconazole | - | - | - | - | [4] | |
| Itraconazole | - | - | - | - | [4] | |
| Trichophyton mentagrophytes | This compound | - | - | - | - | No direct comparative data found |
| Miconazole | - | - | 0.06 | - | [5] | |
| Ketoconazole | - | 0.5 | - | - | [5] | |
| Itraconazole | - | 0.5 | - | 0.08 | [5] | |
| Voriconazole | - | 0.25 | 0.25 | - | [5] | |
| Fluconazole | - | 32 | - | - | [5] | |
| Epidermophyton floccosum | This compound | - | - | - | - | No direct comparative data found |
| Miconazole | 0.03-0.12 | 0.06 | 0.12 | 0.06 | [6] | |
| Ketoconazole | 0.03-0.25 | 0.12 | 0.25 | 0.11 | [6] | |
| Itraconazole | 0.03-0.25 | 0.12 | 0.25 | 0.11 | [6] | |
| Clotrimazole | 0.03-0.12 | 0.06 | 0.12 | 0.06 | [6] | |
| Econazole | 0.03-0.12 | 0.06 | 0.12 | 0.06 | [6] |
Note: A dash (-) indicates that the data was not provided in the cited source.
Yeasts
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida albicans | Isoconazole | - | - | - | [7] |
| Clotrimazole | - | - | 0.03-0.06 | [8] | |
| Miconazole | - | - | - | No direct comparative data found | |
| Ketoconazole | - | - | 0.03-0.06 | [8] | |
| Itraconazole | - | - | 0.03-0.06 | [8] | |
| Fluconazole | - | - | - | [8] | |
| Candida glabrata | Isoconazole | - | - | - | No direct comparative data found |
| Sertaconazole | - | - | 0.25 | [8] | |
| Clotrimazole | - | - | - | [8] | |
| Ketoconazole | - | - | - | [8] | |
| Itraconazole | 0.03-64 | - | - | [8] | |
| Fluconazole | - | 32 | - | [8] | |
| Candida krusei | Isoconazole | - | - | - | No direct comparative data found |
| Clotrimazole | - | - | 0.5 | [8] | |
| Sertaconazole | - | - | 1 | [8] | |
| Ketoconazole | - | - | 0.5 | [8] | |
| Itraconazole | 0.03-64 | - | - | [8] | |
| Fluconazole | - | - | 64 | [8] |
Note: A dash (-) indicates that the data was not provided in the cited source. A study by Borgers et al. (1983) observed the ultrastructural effects of isoconazole on Candida albicans but did not provide MIC values.[7]
Experimental Protocols
The determination of in vitro antifungal susceptibility is crucial for evaluating the efficacy of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) has established standardized methods, such as the M38-A2 document for filamentous fungi (including dermatophytes) and the M27-A3 for yeasts, to ensure reproducibility and comparability of results.[9][10]
A typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is outlined below.
Key Methodological Considerations:
-
Fungal Isolates: The choice of fungal species and the number of clinical isolates tested are critical for a comprehensive evaluation.
-
Inoculum Preparation: A standardized inoculum size is essential for reproducible results. For dermatophytes, this often involves harvesting conidia or mycelial fragments.[10]
-
Culture Medium: RPMI-1640 medium is commonly used for antifungal susceptibility testing.[11]
-
Incubation: Incubation times and temperatures can vary depending on the fungal species being tested.[11]
-
Endpoint Reading: The MIC is typically determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 80% or 100%) compared to a drug-free control.[10][11]
Conclusion
The available in vitro data suggest that this compound is an effective broad-spectrum azole antifungal. While direct head-to-head comparative studies with a comprehensive panel of other azoles are limited, the existing evidence indicates its activity against common dermatophytes and yeasts. For a more definitive comparison, further studies employing standardized methodologies (such as those outlined by CLSI) and including a wider range of fungal isolates are warranted. Researchers are encouraged to consult the referenced literature for detailed experimental protocols and further data.
References
- 1. This compound: a unique broad-spectrum antimicrobial azole effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. In vitro susceptibility to itraconazole, clotrimazole, ketoconazole and terbinafine of 100 isolates of Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIC and Upper Limit of Wild-Type Distribution for 13 Antifungal Agents against a Trichophyton mentagrophytes-Trichophyton interdigitale Complex of Indian Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the effects of several antifungal imidazole derivatives and polyenes on Candida albicans: an ultrastructural study by scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparison of Four Methods for the in vitro Susceptibility Testing of Dermatophytes [frontiersin.org]
- 11. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stability-Indicating Method Validation for Isoconazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating analytical methods for the quantitative determination of Isoconazole Nitrate in pharmaceutical formulations. The focus is on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods, which are predominantly used for their specificity and accuracy in separating the active pharmaceutical ingredient (API) from its degradation products.
Introduction to Stability-Indicating Methods
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development and validation of such methods are crucial for ensuring the safety, efficacy, and quality of pharmaceutical products throughout their shelf life. Forced degradation studies are an integral part of this process, designed to identify potential degradation pathways and to demonstrate the specificity of the analytical method.
This compound, a broad-spectrum azole antifungal agent, is susceptible to degradation under certain conditions.[1] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] Understanding its stability profile is therefore essential for the development of robust formulations.
Comparative Analysis of Analytical Methods
Several analytical methods have been developed and validated for the simultaneous determination of this compound, often in combination with other active ingredients like Diflucortolone Valerate. The following tables summarize the key performance characteristics of various HPLC and UPLC methods based on published experimental data.
Table 1: Comparison of Chromatographic Methods for this compound Analysis
| Parameter | HPLC Method 1[3] | HPLC Method 2[4] | UPLC Method[4][5] |
| Column | ACE C18 (150 x 4.6 mm, 5 µm) | Information not available | Information not available |
| Mobile Phase | Sodium dihydrogen phosphate buffer : methanol (27:73, v/v) | Information not available | Information not available |
| Flow Rate | 1.5 mL/min | Information not available | Information not available |
| Detection | UV at 240 nm | UV | UV |
| Retention Time | 6.2 min | 1.84 min | 1.45 min |
| Linearity Range | Information not available | 15-240 µg/mL | 1-200 µg/mL |
| Accuracy (% Recovery) | Information not available | 98.46% | 98.37% - 96.49% |
| Analysis Time | 10 min | Slower than UPLC | Significantly reduced analysis time |
| Solvent Consumption | Higher than UPLC | Higher than UPLC | Reduced by about 5 times compared to HPLC |
Note: The UPLC method demonstrates significant advantages in terms of speed and reduced solvent consumption, making it a more environmentally friendly and cost-effective option for routine analysis.[5]
Table 2: Summary of Validation Parameters from a Validated HPLC Method
| Validation Parameter | Specification | Result |
| **Linearity (R²) ** | ≥ 0.999 | 0.9998[6] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.24% - 101.19%[6] |
| Precision (%RSD) | ≤ 2.0% | Information not available |
| Specificity | No interference from degradants | Method found to be stability-indicating[3] |
| Robustness | Consistent results with minor changes | Information not available |
| Limit of Detection (LOD) | To be determined | Information not available |
| Limit of Quantification (LOQ) | To be determined | Information not available |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing stability-indicating methods. Below are the essential experimental protocols derived from published studies.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the analytical method in separating this compound from its degradation products.[7]
1. Acid Hydrolysis:
-
Reagent: 0.1 M Hydrochloric Acid (HCl)[1]
-
Procedure: The drug substance or product is exposed to the acidic solution. The reaction is then neutralized.
2. Alkaline Hydrolysis:
-
Reagents: 0.1 M and 1 M Sodium Hydroxide (NaOH)[1]
-
Procedure: The sample is treated with the alkaline solution. This compound has been found to be unstable under alkaline conditions, showing significant degradation.[1] The reaction is subsequently neutralized.
3. Oxidative Degradation:
-
Reagent: 3% Hydrogen Peroxide (H₂O₂)[1]
-
Procedure: The sample is exposed to the oxidizing agent. Isoconazole has been reported to be stable under these oxidative conditions.[1]
4. Photostability:
-
Condition: Exposure to a UV chamber for 60 hours.[1]
-
Observation: A slight decrease in Isoconazole content was observed in cream formulations, but no distinct degradation products were formed.[1]
5. Thermal Degradation:
-
Condition: The sample is subjected to elevated temperatures.
The results of these stress studies indicate that this compound is particularly susceptible to alkaline hydrolysis.[1]
Chromatographic Method Validation Protocol
The validation of a stability-indicating method should be performed according to the International Council for Harmonisation (ICH) guidelines.
1. Specificity: Analyze stressed samples to demonstrate that the peaks of the degradation products are well-resolved from the main drug peak. A photodiode array (PDA) detector can be used to assess peak purity.[3]
2. Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the chromatograph. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).[6]
3. Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percentage recovery.[6]
4. Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different equipment.
-
The precision is expressed as the relative standard deviation (%RSD).
5. Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability during normal use.
6. Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Visualizing the Workflow
Diagrams can help in understanding the logical flow of the validation process.
Caption: Workflow for the development and validation of a stability-indicating method.
References
- 1. Study of the forced degradation of this compound in bulk drug and cream formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Solubility of this compound Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
Safety Operating Guide
Proper Disposal of Isoconazole Nitrate in a Laboratory Setting
The correct and safe disposal of isoconazole nitrate is crucial for ensuring laboratory safety and environmental protection. As a substance classified as very toxic to aquatic life with long-lasting effects, improper disposal can have significant environmental consequences.[1][2][3] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in compliance with safety and environmental regulations.
Hazard Profile and Environmental Impact
This compound is categorized as an environmental hazard, primarily due to its toxicity to aquatic organisms.[1][2] It is imperative to prevent this substance from entering drains, sewage systems, or natural water bodies.[2][4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes specific warnings for this compound.
| Hazard Classification | GHS Code | Description | Source |
| Acute Aquatic Hazard | H400 | Very toxic to aquatic life | [3] |
| Chronic Aquatic Hazard | H410 | Very toxic to aquatic life with long lasting effects | [1][2][3] |
| Precautionary Statement | P273 | Avoid release to the environment | [1][2] |
| Precautionary Statement | P391 | Collect spillage | [1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in accordance with local and national regulations for pharmaceutical and hazardous waste.[4][6] The following protocol outlines the necessary steps for safe disposal in a laboratory environment.
1. Waste Identification and Segregation:
-
Pure this compound: Unused or expired pure this compound must be treated as chemical waste.
-
Contaminated Materials: Items such as gloves, weighing paper, pipette tips, and glassware that have come into direct contact with this compound must also be disposed of as hazardous waste.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in designated, sealed waste containers. Do not mix with other incompatible waste streams.[7]
-
Empty Containers: Original containers of this compound should be completely emptied. These containers must be disposed of as contaminated packaging according to official regulations and should not be reused.[4][5][6]
2. Handling and Collection:
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles, when handling this compound waste.
-
Collect all solid waste (pure chemical and contaminated materials) in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Collect liquid waste in a designated, leak-proof, and sealed container. The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols.
-
Avoid creating dust when handling the solid form of the compound.[1][4][8]
3. Accidental Spills:
-
In the event of a spill, prevent the powder or liquid from spreading or entering drains.[1][4]
-
Carefully collect the spilled material using appropriate methods to avoid dust formation.[4][8] Shovel or sweep up the solid and place it into a suitable container for disposal.[8]
4. Final Disposal:
-
The disposal of this compound waste must be managed by a licensed and certified waste disposal company.[4][5]
-
Do not dispose of this compound with household garbage or pour it down the drain.[2] The U.S. Environmental Protection Agency (EPA) strongly advises against flushing any pharmaceuticals down the toilet or drain.[9]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for the pickup and disposal of the hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.
References
- 1. echemi.com [echemi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C18H15Cl4N3O4 | CID 159968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 7. luriechildrens.org [luriechildrens.org]
- 8. fishersci.com [fishersci.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
